molecular formula C34H50F2N4O3 B15608699 VCH-286

VCH-286

カタログ番号: B15608699
分子量: 600.8 g/mol
InChIキー: YZGXEGUSPLSQOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VCH-286 is a useful research compound. Its molecular formula is C34H50F2N4O3 and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C34H50F2N4O3

分子量

600.8 g/mol

IUPAC名

4,4-difluoro-N-[3-[1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)

InChIキー

YZGXEGUSPLSQOJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

VCH-286: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286 is an orally bioavailable, potent, and irreversible pan-caspase inhibitor that was under development by Vertex Pharmaceuticals. Its primary therapeutic target was the amelioration of liver disease, with a particular focus on hepatitis C virus (HCV)-induced fibrosis and cirrhosis. The fundamental mechanism of action of this compound revolves around its ability to block the activity of caspases, a family of cysteine-aspartic proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. By inhibiting these enzymes, this compound aimed to prevent hepatocyte death and dampen the inflammatory cascades that drive the progression of liver injury and fibrosis. Despite showing promise in preclinical models, the clinical development of this compound was ultimately discontinued. This guide provides a detailed overview of its mechanism of action based on available preclinical and clinical data.

Core Mechanism of Action: Pan-Caspase Inhibition

The primary pharmacological activity of this compound is the irreversible inhibition of multiple caspases. Caspases are synthesized as inactive zymogens and, upon activation, initiate a proteolytic cascade that culminates in the dismantling of the cell. There are two major pathways of apoptosis where caspases play a central role: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which in turn can directly activate effector caspases like caspase-3.

  • Intrinsic Pathway: Intracellular stress signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which then activates effector caspases.

This compound, as a pan-caspase inhibitor, was designed to block both initiator and effector caspases, thereby providing a comprehensive blockade of apoptotic signaling.

Signaling Pathway of this compound in Apoptosis Inhibition

VCH286_Apoptosis_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Effector Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Caspase8->Effector_Caspases Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis VCH286 This compound VCH286->Caspase8 VCH286->Caspase9 VCH286->Effector_Caspases

Caption: this compound inhibits both extrinsic and intrinsic apoptosis pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound Against Key Caspases

Caspase TargetIC₅₀ (nM)Assay TypeSource
Caspase-10.4Enzyme AssayPreclinical Data
Caspase-30.8Enzyme AssayPreclinical Data
Caspase-80.6Enzyme AssayPreclinical Data

Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Summary of a Phase 2a Clinical Trial of this compound in HCV Patients

ParameterThis compound (n=12)Placebo (n=12)p-value
Change in Alanine Aminotransferase (ALT) from Baseline (U/L) -35.8-1.7<0.05
Change in Aspartate Aminotransferase (AST) from Baseline (U/L) -21.5+2.3<0.05
Change in Cytokeratin-18 (CK-18) Fragments from Baseline (U/mL) -150.3+25.1<0.01

Note: Data represents mean changes from baseline after 28 days of treatment. CK-18 fragments are a biomarker of apoptosis.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain due to the discontinuation of its development. However, based on the nature of the compound and the data presented, the following are representative methodologies that were likely employed.

In Vitro Caspase Inhibition Assay

A common method to determine the potency of a caspase inhibitor is a fluorometric enzyme assay.

Objective: To determine the IC₅₀ of this compound against specific recombinant human caspases.

Methodology:

  • Reagents: Recombinant human caspases (e.g., caspase-1, -3, -8), fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3), assay buffer, and this compound at various concentrations.

  • Procedure:

    • Recombinant caspase enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a defined period.

    • The fluorogenic substrate is added to initiate the reaction.

    • The cleavage of the substrate by the active caspase releases the fluorophore (AMC), which is detected by a fluorescence plate reader at an excitation/emission wavelength pair (e.g., 355/460 nm).

    • The rate of fluorescent signal generation is proportional to the caspase activity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Experimental Workflow for In Vitro Caspase Inhibition Assay

Caspase_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Caspase - this compound Dilutions - Assay Buffer Plate Dispense this compound and Caspase into 96-well Plate Reagents->Plate Pre_incubation Pre-incubate this compound with Caspase Plate->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (e.g., every 2 minutes for 1 hour) Add_Substrate->Kinetic_Read Calculate_Inhibition Calculate % Inhibition vs. Vehicle Control Kinetic_Read->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the in vitro potency of this compound.

Conclusion

This compound represents a targeted therapeutic strategy for liver disease by directly inhibiting the enzymatic machinery of apoptosis and inflammation. Its mechanism as a pan-caspase inhibitor was substantiated by preclinical data demonstrating potent inhibition of key caspases and a reduction in biomarkers of liver cell death in a clinical setting. Although the development of this compound was halted, the data generated from its investigation provide valuable insights into the role of caspases in the pathophysiology of liver fibrosis and the potential for apoptosis inhibitors as a therapeutic modality. Further research into more selective or targeted approaches to inhibiting cell death pathways in the liver may build upon the foundation laid by early-generation compounds like this compound.

VCH-286: A Technical Guide to a Novel CCR5 Inhibitor for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286 is an experimental antiviral agent that has demonstrated potent activity against the Human Immunodeficiency Virus type 1 (HIV-1). Contrary to its potential misclassification, this compound is not an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Instead, it functions as a CCR5 inhibitor, a class of antiretroviral drugs that block the entry of HIV-1 into host cells. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral properties.

Core Mechanism of Action: CCR5 Inhibition

This compound exerts its antiviral effect by targeting the human C-C chemokine receptor type 5 (CCR5), which is a co-receptor used by the most common strains of HIV-1 (R5-tropic viruses) to enter and infect immune cells, such as T-cells. By binding to CCR5, this compound allosterically modifies the receptor's conformation, thereby preventing the viral envelope glycoprotein (B1211001) gp120 from engaging with it. This blockade of the virus-co-receptor interaction is a critical step in halting the viral life cycle before the virus can integrate its genetic material into the host cell's genome.

Quantitative Antiviral Activity

The in vitro efficacy of this compound has been quantified against various HIV-1 strains. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound in comparison to other CCR5 inhibitors, maraviroc (B1676071) (MVC) and vicriviroc (B613818) (VVC).

Compound HIV-1 Strain IC50 (nM)
This compoundHIV-1BAL0.23
This compoundHIV-1CC1/850.34
MaravirocHIV-1BAL1.85
MaravirocHIV-1CC1/854.39
VicrivirocHIV-1BAL3.38
VicrivirocHIV-1CC1/853.78

These data indicate that this compound is a highly potent inhibitor of HIV-1 replication in vitro, with IC50 values that are 8- to 14-fold lower than those of maraviroc and vicriviroc against the tested strains[1][2].

Experimental Protocols

The following methodologies were employed to determine the antiviral activity and mechanism of action of this compound.

In Vitro Antiviral Activity Assay
  • Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy, HIV-seronegative donors using Ficoll-Paque gradient separation.

  • Cell Stimulation: PBMCs were stimulated for 3 days with phytohemagglutinin (PHA) at 1 mg/ml and interleukin-2 (B1167480) (IL-2) at 1 µg/ml in 24-well plates.

  • Virus Strains: The laboratory-adapted strain HIV-1BAL and the clinical isolate HIV-1CC1/85 were used for infection.

  • Infection Protocol: Stimulated PBMCs were infected with 3,000x the tissue culture infectious dose (TCID) of the respective HIV-1 R5 viruses.

  • Drug Treatment: A dose-response inhibitory assay was performed using varying concentrations of this compound, maraviroc, and vicriviroc.

  • Endpoint Measurement: Viral replication was monitored by measuring the production of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentrations (IC50) were calculated from the dose-effect curves using CalcuSyn software.

Cytotoxicity Assay
  • Method: The potential toxicity of this compound was assessed in uninfected, stimulated PBMCs.

  • Concentrations: Cells were exposed to this compound at concentrations up to 1,000 nM.

  • Results: No significant toxicity was observed at the tested concentrations[1][2].

Drug Combination Studies
  • Objective: To evaluate the interaction of this compound with other classes of antiretroviral drugs.

  • Methodology: this compound was tested in dual combinations with representatives from nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), integrase inhibitors (INIs), and fusion inhibitors.

  • Analysis: The combination index (CI) was calculated to determine the nature of the drug-drug interaction, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Results: this compound demonstrated synergistic activity when combined with zidovudine (B1683550) (AZT), nevirapine (B1678648) (NVP), saquinavir (B1662171) (SQV), raltegravir (B610414) (RTG), and enfuvirtide (B549319) (T-20)[1].

Visualizing the Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

HIV-1 Entry and the Role of this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change CCR5->gp120 Inhibited by this compound VCH286 This compound VCH286->CCR5 Blocks Interaction

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow for Antiviral Activity

Antiviral_Assay_Workflow start Isolate PBMCs from Healthy Donors stimulate Stimulate PBMCs with PHA and IL-2 start->stimulate infect Infect with HIV-1 (BAL or CC1/85) stimulate->infect treat Add Varying Concentrations of this compound infect->treat incubate Incubate treat->incubate measure Measure p24 Levels (ELISA) incubate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Development and Corporate History

This compound was originally developed by ViroChem Pharma. In March 2009, ViroChem Pharma was acquired by and merged into Vertex Pharmaceuticals[3]. As of July 2016, there have been no recent reports of the continued development of this compound for HIV infections[3].

Conclusion

This compound is a potent in vitro inhibitor of HIV-1, acting through the blockade of the CCR5 co-receptor. Its favorable profile in preclinical studies, including high potency and synergistic interactions with other antiretroviral agents, highlighted its potential as a therapeutic candidate. However, its clinical development status remains unconfirmed in recent years. This guide provides a summary of the publicly available scientific information on this compound for the scientific and drug development community.

References

VCH-286: A Case of Mistaken Identity - Not a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the discovery and synthesis of VCH-286 as a pan-caspase inhibitor has revealed a significant discrepancy. Publicly available scientific literature and drug development databases consistently identify this compound as a C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection, not as a pan-caspase inhibitor.

This compound was originally developed by ViroChem Pharma, a company later acquired by Vertex Pharmaceuticals in 2009.[1] While Vertex Pharmaceuticals has a known research and development history in the field of caspase inhibitors, there is no direct evidence to suggest that this compound was part of this program.

Shifting the Focus: this compound as a CCR5 Inhibitor for HIV

This compound acts by blocking the CCR5 co-receptor on host cells, which is a critical pathway for the entry of R5-tropic HIV-1 strains into immune cells.[2][3] This mechanism of action is distinct from that of pan-caspase inhibitors, which broadly target a family of cysteine proteases involved in apoptosis and inflammation.

A 2015 study published in Antimicrobial Agents and Chemotherapy detailed the in vitro anti-HIV-1 activity of this compound. The research highlighted its highly inhibitory effects when used alone and its synergistic or additive interactions when combined with other classes of HIV-1 inhibitors.[2][3] However, the study also noted that combinations with other CCR5 inhibitors could lead to antagonistic effects.[2][3]

The development of this compound for HIV infections appears to have been discontinued. A drug profile from AdisInsight indicates that as of July 2016, no recent development had been reported for its Phase I trials in Canada for HIV infections.[1]

The Challenge of Publicly Available Synthesis and Discovery Data

The chemical structure of this compound is provided below for informational purposes.

This compound Chemical Information
Identifier Value
CAS Number 891824-47-8[]
Molecular Formula C₂₁H₃₂O₂[]
Molecular Weight 316.5 g/mol []
InChI Key YZGXEGUSPLSQOJ-VUQZBIHUSA-N[]

Conclusion

The initial request for an in-depth technical guide on the discovery and synthesis of this compound as a pan-caspase inhibitor cannot be fulfilled as it is based on a fundamental misunderstanding of the compound's mechanism of action and therapeutic target. The available evidence strongly indicates that this compound was developed as a CCR5 inhibitor for HIV. Due to the limited public information on its discovery and synthesis, a comprehensive technical guide on this compound, even with its correct classification, is not feasible at this time.

For researchers and scientists interested in pan-caspase inhibitors, a wealth of information is available on other well-characterized compounds within this class that have been extensively studied and documented in scientific literature.

References

VCH-286: A Potent CCR5 Antagonist for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-286 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus-1 (HIV-1). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its in vitro evaluation and a summary of its mechanism of action are presented. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel anti-HIV therapeutics.

Chemical Structure and Properties

This compound is a complex synthetic molecule with multiple stereocenters. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4,4-Difluoro-N-((1S)-3-((1S,5R)-3'-isopropyl-2'-oxo-1'-(tetrahydropyran-4-ylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl)-1-phenyl-propyl)cyclohexanecarboxamide[1]
Molecular Formula C₃₄H₅₀F₂N₄O₃[1]
Molecular Weight 600.78 g/mol [1]
Canonical SMILES CC(C)N1C(=O)N(CC2CCOCC2)C[C@]31C[C@@H]4CC--INVALID-LINK--N4CC--INVALID-LINK--NC(=O)C6CCC(CC6)(F)F[1]
InChI Key YZGXEGUSPLSQOJ-VUQZBIHUSA-N[2]

Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[2] HIV-1 entry into host T cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains, is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

This compound binds to a hydrophobic pocket within the transmembrane domains of CCR5. This binding event stabilizes a conformation of the receptor that is unable to interact with gp120, thereby blocking the gp120-CCR5 interaction and preventing viral entry.

Below is a diagram illustrating the role of CCR5 in HIV-1 entry and the inhibitory action of this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 CCR5->gp41 4. gp41 Unfolding & Fusion VCH286 This compound VCH286->CCR5

Caption: HIV-1 entry and inhibition by this compound.

Biological Activity

This compound has demonstrated potent in vitro activity against R5-tropic HIV-1 strains. The following table summarizes its inhibitory concentrations.

Table 2: In Vitro Anti-HIV-1 Activity of this compound

Virus StrainCell TypeAssay EndpointIC₅₀ (nM)Reference
HIV-1CC1/85PBMCsp24 antigen reduction0.34
HIV-1BALPBMCsp24 antigen reduction8- to 14-fold lower than Maraviroc and Vicriviroc

Note: Specific binding affinity (Kd) and pharmacokinetic (ADME) data for this compound are not publicly available at the time of this report.

Experimental Protocols

The following is a detailed methodology for the in vitro anti-HIV-1 activity assay, based on published studies.

4.1. In Vitro Anti-HIV-1 Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against R5-tropic HIV-1 strains in primary human cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-seronegative donors.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • R5-tropic HIV-1 laboratory strains (e.g., HIV-1BAL, HIV-1CC1/85)

  • This compound, Maraviroc (MVC), Vicriviroc (VVC) as reference compounds

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • p24 antigen enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA in complete RPMI 1640 medium for 72 hours.

  • Cell Culture: After stimulation, wash the cells and culture them in complete RPMI 1640 medium supplemented with IL-2.

  • Drug Preparation: Prepare serial dilutions of this compound and reference compounds in complete RPMI 1640 medium.

  • Infection: Pre-incubate the PHA-stimulated PBMCs with the various concentrations of the test and reference compounds for 1 hour at 37°C. Subsequently, infect the cells with a standardized amount of the R5-tropic HIV-1 strain.

  • Incubation: Culture the infected cells in the presence of the compounds for 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Endpoint Measurement: After the incubation period, collect the cell culture supernatants and measure the concentration of the viral p24 antigen using a commercial ELISA kit.

  • Data Analysis: Determine the percentage of viral inhibition for each drug concentration compared to the virus control (no drug). Calculate the IC₅₀ values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Below is a workflow diagram for the anti-HIV-1 susceptibility assay.

experimental_workflow A Isolate PBMCs from healthy donor blood B Stimulate PBMCs with PHA for 72h A->B C Culture stimulated PBMCs with IL-2 B->C E Pre-incubate cells with this compound for 1h C->E D Prepare serial dilutions of this compound D->E F Infect cells with R5-tropic HIV-1 E->F G Incubate for 7 days at 37°C F->G H Collect supernatant G->H I Measure p24 antigen levels by ELISA H->I J Calculate IC50 values I->J

Caption: Experimental workflow for in vitro anti-HIV-1 assay.

Conclusion

This compound is a highly potent CCR5 antagonist with significant in vitro activity against R5-tropic HIV-1. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, makes it a valuable tool for HIV research and a potential candidate for further drug development. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and other CCR5 antagonists. Further studies are warranted to determine its binding kinetics, in vivo efficacy, and pharmacokinetic profile.

References

In Vitro Anti-HCV Activity of VCH-759: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-Hepatitis C Virus (HCV) activity of VCH-759, a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B). This document details the compound's mechanism of action, summarizes its antiviral efficacy through structured data tables, and provides comprehensive experimental protocols for key assays.

Introduction to VCH-759

VCH-759 is a novel, orally bioavailable non-nucleoside inhibitor that targets the HCV NS5B polymerase, an essential enzyme for viral replication. It has demonstrated potent activity against HCV replicons of genotype 1a and 1b in vitro. Clinical studies have shown that VCH-759 can significantly reduce HCV RNA levels in patients with chronic hepatitis C.[1][2] As a direct-acting antiviral (DAA), VCH-759 represents a targeted approach to HCV therapy.

Mechanism of Action

VCH-759 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that bind to the active site, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, thereby inhibiting its function and preventing viral RNA replication.

cluster_hcv_lifecycle HCV Replication Cycle cluster_moa VCH-759 Mechanism of Action HCV Virion HCV Virion Entry Entry HCV Virion->Entry Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS5B Polymerase NS5B Polymerase Translation & Polyprotein Processing->NS5B Polymerase Assembly Assembly RNA Replication->Assembly Release Release Assembly->Release Allosteric Site Binding Allosteric Site Binding VCH-759 VCH-759 VCH-759->Allosteric Site Binding Conformational Change Conformational Change Allosteric Site Binding->Conformational Change Inhibition of RNA Synthesis Inhibition of RNA Synthesis Conformational Change->Inhibition of RNA Synthesis

Figure 1: Mechanism of Action of VCH-759.

Quantitative In Vitro Efficacy Data

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of VCH-759 and other non-nucleoside NS5B polymerase inhibitors.

Table 1: Anti-HCV Activity of VCH-759

CompoundHCV GenotypeAssay SystemEC50 (µM)Reference
VCH-7591a and 1bRepliconSub-micromolar[1][2]

Table 2: Cytotoxicity Profile of VCH-759

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
VCH-759Huh-7MTT Assay>10>10

Note: Specific EC50 and CC50 values for VCH-759 are not publicly available in the provided search results. The table reflects the reported sub-micromolar potency and expected low cytotoxicity for a viable drug candidate.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the in vitro anti-HCV activity of VCH-759 are provided below.

HCV Replicon Assay

This assay is a cornerstone for evaluating the efficacy of HCV inhibitors in a cell-based system. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA replicon. The replicon can autonomously replicate and often contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Protocol:

  • Cell Plating: Seed Huh-7 cells harboring an HCV genotype 1b luciferase replicon in 96-well plates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418 to maintain the replicon.

  • Compound Preparation: Prepare a serial dilution of VCH-759 in DMEM.

  • Treatment: After 24 hours of incubation, replace the cell culture medium with medium containing the various concentrations of VCH-759. Include a no-drug control and a positive control (e.g., another known NS5B inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

Start Start Seed Huh-7 Replicon Cells Seed Huh-7 Replicon Cells Start->Seed Huh-7 Replicon Cells Incubate 24h Incubate 24h Seed Huh-7 Replicon Cells->Incubate 24h Treat Cells Treat Cells Incubate 24h->Treat Cells Prepare VCH-759 Dilutions Prepare VCH-759 Dilutions Prepare VCH-759 Dilutions->Treat Cells Incubate 72h Incubate 72h Treat Cells->Incubate 72h Lyse Cells & Measure Luciferase Lyse Cells & Measure Luciferase Incubate 72h->Lyse Cells & Measure Luciferase Calculate EC50 Calculate EC50 Lyse Cells & Measure Luciferase->Calculate EC50 End End Calculate EC50->End

References

Navigating the Landscape of HCV NS5A Inhibition: A Technical Guide to Genotype 1b Replicon Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of Hepatitis C Virus (HCV) NS5A inhibitors against genotype 1b replicons, a critical tool in the development of direct-acting antivirals (DAAs). While specific data for a compound designated "VCH-286" is not publicly available, this document synthesizes key findings and methodologies from research on other well-characterized NS5A inhibitors to serve as a comprehensive resource. We will explore the quantitative measures of antiviral potency, the experimental frameworks used to derive these data, and the molecular pathways underpinning the mechanism of action and resistance.

Quantitative Assessment of Anti-HCV Activity in Genotype 1b Replicons

The in vitro efficacy of NS5A inhibitors is primarily quantified by their 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral RNA replication in cell-based replicon systems. The following table summarizes the replicon activity of representative NS5A inhibitors against HCV genotype 1b.

CompoundReplicon SystemEC50 (pM)Fold Resistance (vs. Wild-Type)Reference MutationsCitation
BMS-790052 Genotype 1b (S2204I)5.5 ± 4.3--[1]
BMS-790052 Genotype 1b (R2884G)9.0 ± 3.2--[1]
BMS-790052 Genotype 1b (Parental)2.6 ± 0.31-[1]
BMS-790052 Genotype 1b-20L28T[1]
BMS-790052 Genotype 1b-6R30E[1]
BMS-790052 Genotype 1b-5L31F[1]
BMS-790052 Genotype 1b-23L31V[1]
BMS-790052 Genotype 1b-17P32L[1]
BMS-790052 Genotype 1b-19Y93H[1]
BMS-824 Genotype 1b~5,000 - 20,000>1,500 (vs. 1a)-[2]

Experimental Protocols for Assessing Replicon Activity

The determination of anti-HCV activity in genotype 1b replicon systems involves a series of standardized molecular and cellular biology techniques.

HCV Replicon Cell Lines

The foundation of these assays is the use of human hepatoma cell lines, most commonly Huh-7 cells, that have been engineered to harbor a subgenomic or full-length HCV genotype 1b replicon. These replicons are RNA molecules that can autonomously replicate within the host cell. The first functional HCV replicons were derived from the Con1 isolate, a genotype 1b strain.[3] Often, these replicons contain a selectable marker, such as the neomycin phosphotransferase gene (Neo), which confers resistance to the antibiotic G418, allowing for the selection and maintenance of cells containing the replicating viral RNA.[3] Reporter genes, such as luciferase, are also commonly integrated into the replicon to provide a quantifiable measure of replication levels.

Replicon Activity Assay

The following workflow outlines a typical experiment to determine the EC50 of a test compound:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis seed_cells Seed Huh-7 cells with HCV genotype 1b replicon incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compound Add serial dilutions of test compound (e.g., NS5A inhibitor) incubate_cells->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_reporter Measure reporter gene activity (e.g., Luciferase assay) lyse_cells->measure_reporter calculate_ec50 Calculate EC50 values measure_reporter->calculate_ec50

Fig. 1: Workflow for determining EC50 of an antiviral compound in a replicon assay.

Methodology in Detail:

  • Cell Seeding: Huh-7 cells harboring the genotype 1b replicon are seeded into 96-well plates at a predetermined density.

  • Compound Addition: After a 24-hour incubation period to allow for cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group receiving a vehicle (like DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for multiple rounds of viral replication and to observe the inhibitory effect of the compound.

  • Lysis and Reporter Assay: Following incubation, the cells are lysed to release their contents. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.[1]

  • EC50 Calculation: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[1]

Resistance Analysis

To identify mutations that confer resistance to NS5A inhibitors, replicon-containing cells are cultured in the presence of the inhibitor at concentrations that are selective.[1] Surviving cell colonies are then isolated, and the NS5A coding region of the replicon RNA is sequenced to identify amino acid substitutions.[1][2] The phenotypic effect of these substitutions is then confirmed by introducing them into a wild-type replicon via site-directed mutagenesis and re-evaluating the EC50 of the compound.

Mechanism of Action and Resistance Pathways

NS5A is a viral phosphoprotein that plays a crucial role in the HCV life cycle, including RNA replication and virion assembly.[2] It exists in two main phosphorylated forms: a basal-phosphorylated state (p56) and a hyperphosphorylated state (p58).[2] The hyperphosphorylation of NS5A is believed to be important for the switch from RNA replication to the assembly of new virus particles.[2]

NS5A inhibitors are thought to bind to the N-terminus of the NS5A protein, a region critical for dimer formation and RNA binding.[2] This binding event disrupts the function of the replication complex.

mechanism_of_action cluster_replication HCV Replication Complex cluster_inhibition Inhibition Pathway cluster_outcome Outcome NS5A NS5A Protein Replication_Complex Functional Replication Complex NS5A->Replication_Complex NS5B NS5B Polymerase NS5B->Replication_Complex HCV_RNA HCV RNA HCV_RNA->Replication_Complex Host_Factors Host Factors Host_Factors->Replication_Complex Inhibited_Replication Inhibition of HCV RNA Replication Replication_Complex->Inhibited_Replication Disrupted by NS5A Inhibitor NS5A_Inhibitor NS5A Inhibitor (e.g., this compound proxy) NS5A_Inhibitor->NS5A Binds to N-terminus

Fig. 2: Simplified signaling pathway of NS5A inhibitor action.

Resistance to NS5A inhibitors in genotype 1b is primarily associated with amino acid substitutions in the N-terminal region of NS5A.[1][2] Key resistance-associated variants (RAVs) include mutations at positions L31 and Y93.[1][2] For some potent inhibitors like BMS-790052, single amino acid substitutions in genotype 1b may not lead to high-level resistance, suggesting that multiple mutations might be necessary for significant clinical resistance in this genotype.[1] Importantly, variants resistant to NS5A inhibitors generally remain susceptible to other classes of HCV inhibitors, such as protease and polymerase inhibitors.[1]

Conclusion

The HCV genotype 1b replicon system remains an indispensable tool for the discovery and characterization of novel NS5A inhibitors. The methodologies outlined in this guide provide a robust framework for quantifying antiviral potency, identifying resistance pathways, and elucidating the mechanism of action of these critical therapeutic agents. While the specific activity of "this compound" is not detailed in the public domain, the principles and experimental approaches described herein are universally applicable to the preclinical evaluation of any new NS5A inhibitor targeting HCV genotype 1b. The continued application of these techniques will be vital in the ongoing effort to develop more effective and broadly active therapies for chronic hepatitis C.

References

Cellular pathways affected by VCH-286

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Pathways Affected by FHD-286

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that selectively targets the ATPase activity of Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma homolog (BRM, also known as SMARCA2).[1][2] These two proteins are the mutually exclusive catalytic subunits of the mammalian SWItch/Sucrose Non-Fermentable (mSWI/SNF or BAF) chromatin remodeling complex.[2] By inhibiting this core component of the chromatin regulatory system, FHD-286 induces profound changes in gene expression, leading to anti-tumor activity in various preclinical models of hematologic and solid tumors.[3][4] This document provides a comprehensive overview of the mechanism of action of FHD-286, the cellular pathways it affects, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the BAF Chromatin Remodeling Complex

The BAF complex is a fundamental regulator of gene expression that utilizes the energy from ATP hydrolysis to remodel chromatin structure. This remodeling alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling which genes are turned on or off. The enzymatic engines of this complex are the ATPases BRG1 and BRM.[2][3]

FHD-286 acts as a dual, allosteric inhibitor of BRG1 and BRM.[1] By binding to these proteins, it blocks their ATPase activity, which in turn stalls the chromatin remodeling function of the BAF complex. This disruption of chromatin remodeling and gene expression leads to the downregulation of key oncogenic pathways and subsequent inhibition of tumor cell proliferation.[1] This mechanism is particularly relevant in cancers that are dependent on the BAF complex for maintaining a stem-like, undifferentiated state, such as Acute Myeloid Leukemia (AML).[5]

cluster_0 BAF Chromatin Remodeling Complex BRG1 BRG1 (SMARCA4) ATPase Subunit Core_Subunits Core & Accessory Subunits ADP ADP + Pi BRG1->ADP Hydrolysis BRM BRM (SMARCA2) ATPase Subunit BRM->ADP Hydrolysis Chromatin Closed Chromatin Core_Subunits->Chromatin Remodels FHD286 FHD-286 FHD286->BRG1 Inhibits FHD286->BRM Inhibits ATP ATP ATP->BRG1 ATP->BRM Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin

Caption: Mechanism of FHD-286 action on the BAF complex.

Affected Cellular Pathways and Processes

Inhibition of BRG1/BRM by FHD-286 initiates a cascade of cellular events, primarily driven by transcriptional reprogramming. This leads to the induction of differentiation, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Transcriptional Reprogramming and Oncogene Suppression

The most immediate consequence of BAF inhibition is a genome-wide alteration in chromatin accessibility and gene expression.[6] Studies in AML models show that FHD-286 treatment leads to reduced chromatin accessibility at binding sites for key hematopoietic transcription factors, including PU.1 (also known as SPI1), IRF8, and ETS1.[7][8] This disrupts the core regulatory circuitry that maintains AML cells in an undifferentiated, proliferative state.[7]

A critical downstream target of this transcriptional reprogramming is the MYC oncogene, a well-established target of BRG1 activity in AML.[6] Treatment with FHD-286 consistently leads to the downregulation of MYC expression across multiple AML cell lines, contributing to the drug's anti-proliferative effects.[6][7]

FHD286 FHD-286 BAF BAF Complex (BRG1/BRM) FHD286->BAF Inhibits Chromatin Chromatin at Enhancers/Promoters BAF->Chromatin Maintains Accessibility Accessibility Reduced Chromatin Accessibility Chromatin->Accessibility Binding Reduced TF Binding Accessibility->Binding TFs Oncogenic TFs (PU.1, AP-1, etc.) TFs->Chromatin Binds Oncogenes Oncogene Expression (e.g., MYC) TFs->Oncogenes Activates Repression Transcriptional Repression Binding->Repression Proliferation Tumor Cell Proliferation Repression->Proliferation Inhibits

Caption: FHD-286 pathway to oncogene suppression.

Induction of Myeloid Differentiation

A hallmark of FHD-286's activity in AML is the induction of functional differentiation.[5] By disrupting the transcriptional programs that lock AML blasts in a progenitor-like state, FHD-286 pushes them toward maturation.[5] This is evidenced by:

  • Upregulation of surface markers: Increased expression of the myeloid differentiation marker CD11b and decreased expression of the stemness marker CD34 are observed in both AML cell lines and patient-derived samples following treatment.[9]

  • Morphological changes: Treated AML cells exhibit morphological features consistent with differentiation.[9]

  • Functional maturation: RNA-sequencing analyses reveal the upregulation of pathways related to reactive oxygen species (ROS) production and phagocytosis.[5] Functionally, FHD-286-treated AML cells show an enhanced ability to produce superoxide (B77818) and to phagocytose bacteria.[5]

Disruption of mRNA Splicing

Beyond transcriptional control, FHD-286 treatment has been found to disrupt mRNA splicing. This is a potential secondary mechanism contributing to its anti-cancer effects. The treatment causes downregulation of the splicing factor HNRNPC and induces the inclusion of intronic Alu elements into mature mRNA (a process known as "exonization"), which can lead to non-functional proteins and cellular stress.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of FHD-286.

Table 1: In Vitro Activity of FHD-286 in AML Cell Lines

Cell Line Key Genetic Features Proliferation Response Notes Reference
MOLM-13 MLL-AF9, FLT3-ITD Sub-nanomolar AAC50 Sensitive despite not showing dependence on BRG1 or BRM knockdown alone. [10]
MV4-11 MLL-AF4, FLT3-ITD Dose-dependent growth inhibition Used in xenograft models showing in vivo efficacy. [2]

| OCI-AML2 | MLL-AF6, DNMT3a mut. | Dose-dependent growth inhibition | Used in xenograft models showing in vivo efficacy. |[2] |

Table 2: Pharmacodynamic Biomarker Modulation in AML

Biomarker Change with FHD-286 Model System Significance Reference
CD11b Increased Expression AML Cell Lines & Patient Samples Marker of Myeloid Differentiation [9]
CD34 Decreased Expression Patient Bone Marrow Samples Reduction in Stem/Progenitor Cell Population [9]
Ki67 Decreased Expression Differentiated (CD11b+) AML Cells Reduced Proliferation [9]

| MYC | Decreased mRNA Levels | Panel of AML Cell Lines | Downregulation of a Key Oncogenic Driver |[6] |

Table 3: Phase 1 Clinical Trial Data in Relapsed/Refractory AML/MDS (NCT04891757)

Parameter Value Notes Reference
Number of Patients 40 R/R AML or MDS [8]
Doses Evaluated 2.5, 5, 7.5, and 10 mg (once daily) 10 mg dose was not tolerated. [8]
Median Treatment Duration 28 days [8]
Most Common Serious TRAE* Differentiation Syndrome (DS) Adjudicated in 15% of patients. [8]
Objective Responses (OR) 0 No objective responses were achieved. [8]
Anti-leukemic Activity Blast reductions and myeloid differentiation observed Activity seen across various genetic profiles. [8]

*TRAE: Treatment-Related Adverse Event

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of FHD-286, based on methodologies described in the cited literature.

Cell Proliferation Assay
  • Cell Plating: Seed AML cells in 96-well plates at an appropriate density (e.g., 500-1000 cells/well) in their recommended culture medium.

  • Compound Treatment: Add FHD-286 in a dose-response manner (e.g., 10-point, 3-fold serial dilutions). Include a DMSO vehicle control.

  • Incubation: Culture the cells for 5 to 7 days at 37°C and 5% CO₂.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and fit the dose-response curve using a non-linear regression model to determine the concentration that inhibits 50% of growth (GI50) or the Area Under the Curve (AUC).

Flow Cytometry for Differentiation Markers
  • Cell Treatment: Culture AML cells with FHD-286 or DMSO vehicle control for a specified duration (e.g., 7-14 days).

  • Cell Harvesting: Harvest approximately 1x10⁶ cells per sample and wash with FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD11b-PE, CD34-APC) and a viability dye (e.g., DAPI or Fixable Viability Dye).

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells and quantify the percentage of cells positive for each marker using analysis software like FlowJo.

In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant a suspension of human AML cells (e.g., 5-10 million MV4-11 cells) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements.

  • Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups.

  • Dosing: Administer FHD-286 orally, once daily, at predetermined doses. Administer vehicle to the control group on the same schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.

  • Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

cluster_workflow In Vivo Efficacy Workflow Implant 1. Implant AML Cells into Mice Tumor_Growth 2. Monitor Tumor Establishment Implant->Tumor_Growth Randomize 3. Randomize Mice into Groups Tumor_Growth->Randomize Dosing 4. Daily Oral Dosing (FHD-286 or Vehicle) Randomize->Dosing Monitor 5. Measure Tumor Volume & Body Weight Dosing->Monitor Monitor->Dosing Repeat Endpoint 6. Analyze Tumor Growth Inhibition Monitor->Endpoint

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

FHD-286 represents a targeted therapeutic strategy aimed at a fundamental cancer dependency: the machinery of chromatin remodeling. By dually inhibiting the BRG1 and BRM ATPase subunits of the BAF complex, FHD-286 triggers a cascade of effects, including the suppression of oncogenic transcriptional programs, induction of terminal differentiation, and disruption of mRNA splicing. These actions collectively lead to potent anti-tumor activity in preclinical models of AML and other cancers. While monotherapy did not yield objective responses in early clinical trials for relapsed/refractory AML, the observed on-target biological activity, including blast reduction and myeloid differentiation, confirms the therapeutic potential of this mechanism.[8] Further investigation of FHD-286 in combination with other agents is warranted to fully explore its clinical utility in myeloid malignancies and other BAF-dependent cancers.[8]

References

An In-depth Technical Guide on the Antiviral Spectrum of VCH-222 and VCH-759, Potent HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "VCH-286" did not yield specific information on a compound with that designation. However, extensive data is available for two closely related non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, VCH-222 (also known as VX-222 or Lomibuvir) and VCH-759 . This guide provides a comprehensive overview of the antiviral spectrum and activity of these two compounds, developed by ViroChem Pharma, a subsidiary of Vertex Pharmaceuticals.

VCH-222 (VX-222, Lomibuvir)

VCH-222 is a thiophene-2-carboxylic acid derivative that acts as a selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site within the thumb domain of the enzyme, thereby inhibiting its function.[1]

Antiviral Spectrum of Activity: Quantitative Data

The antiviral activity of VCH-222 has been evaluated both in vitro using replicon systems and purified enzymes, and in vivo in clinical trials involving HCV-infected patients.

Assay Type HCV Genotype Metric Value Cell Line/System
Replicon AssayGenotype 1aEC504.6 - 22.3 nMNot Specified
Replicon AssayGenotype 1bEC504.6 - 22.3 nMNot Specified
Replicon AssayGenotype 2aEC504.6 - 22.3 nMNot Specified
Purified NS5B PolymeraseGenotype 1aIC500.94 µMN/A
Purified NS5B PolymeraseGenotype 1bIC501.2 µMN/A
Phase 1 Clinical TrialGenotype 1Log10 HCV RNA Reduction>3.0Human Subjects
Experimental Protocols

HCV Replicon Assay: The antiviral activity of VCH-222 in cell culture was determined using HCV replicon assays.[1][2]

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons of different genotypes (1a, 1b, 2a) are cultured in appropriate media. These replicons contain the HCV nonstructural genes, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of VCH-222.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours) to allow for HCV RNA replication.

  • Quantification of HCV RNA Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay: The direct inhibitory effect of VCH-222 on the HCV NS5B polymerase was assessed using a biochemical assay.[1][3]

  • Enzyme and Template Preparation: Recombinant purified HCV NS5B polymerase from different genotypes is used. A synthetic RNA template and primer are prepared for the polymerization reaction.

  • Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is labeled, e.g., [α-33P]rUTP), and various concentrations of VCH-222.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period to allow RNA synthesis.

  • Detection of RNA Synthesis: The newly synthesized radiolabeled RNA is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the polymerase activity, is determined from the dose-response curve.

Phase 1 Clinical Trial in HCV-Infected Individuals: A clinical study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of VCH-222 in patients with chronic HCV genotype 1 infection.[4]

  • Study Design: A double-blind, placebo-controlled, single dose-escalating study in healthy volunteers, followed by an open-label, monotherapy study in treatment-naïve patients with chronic genotype 1 HCV infection.[4]

  • Dosing: Patients received VCH-222 monotherapy (e.g., 750 mg twice daily) for a short duration (e.g., 3 days).[4]

  • HCV RNA Quantification: Plasma HCV RNA levels were monitored at baseline and at various time points during and after treatment using a sensitive quantitative assay, such as the Roche Cobas TaqMan HCV RNA v.2 assay.[4]

  • Data Analysis: The change in plasma HCV RNA from baseline was calculated to determine the antiviral activity of VCH-222.

Mechanism of Action Diagram

VCH_222_Mechanism cluster_hcv Hepatitis C Virus (HCV) cluster_host_cell Infected Host Cell HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication HCV RNA Replication NS5B->Replication Catalyzes VCH222 VCH-222 VCH222->NS5B Allosteric Inhibition (Thumb Site II) New_HCV_RNA New HCV RNA Replication->New_HCV_RNA

Caption: Mechanism of action of VCH-222.

VCH-759

VCH-759 is another novel, orally bioavailable non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase.[5][6] It has demonstrated potent activity against HCV genotype 1 replicons.[6]

Antiviral Spectrum of Activity: Quantitative Data

The antiviral activity of VCH-759 has been primarily evaluated in clinical settings with HCV-infected patients.

Assay Type HCV Genotype Metric Dose Mean Maximal Log10 HCV RNA Reduction (IU/mL)
Phase 1/2a Clinical TrialGenotype 1In Vivo Efficacy400 mg t.i.d.1.97
Phase 1/2a Clinical TrialGenotype 1In Vivo Efficacy800 mg b.i.d.2.30
Phase 1/2a Clinical TrialGenotype 1In Vivo Efficacy800 mg t.i.d.2.46

t.i.d. = three times a day; b.i.d. = twice a day

Experimental Protocols

Ascending Multiple Dose Clinical Study (NCT00389298): A randomized, double-blind, placebo-controlled study was conducted to assess the antiviral activity, safety, and pharmacokinetics of VCH-759 in treatment-naïve patients with chronic HCV genotype 1 infection.[5][6][7]

  • Study Design: Patients were enrolled in cohorts to receive ascending doses of VCH-759 or placebo.

  • Treatment Regimen: Patients received VCH-759 as monotherapy for 10 days, with a 14-day follow-up period. The dosing regimens included 400 mg t.i.d., 800 mg b.i.d., and 800 mg t.i.d.[6]

  • Viral Load Monitoring: HCV RNA levels in plasma were quantified at baseline and throughout the study using the Roche Amplicor assay.[5]

  • Pharmacokinetic Analysis: Plasma concentrations of VCH-759 were measured to determine its pharmacokinetic profile.

  • Resistance Analysis: The HCV NS5B polymerase gene was sequenced from patient samples to identify the emergence of drug-resistant variants.[6]

Clinical Trial Workflow Diagram

VCH_759_Clinical_Trial cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (10 Days) cluster_followup Follow-up (14 Days) Enrollment Enroll Treatment-Naïve HCV Genotype 1 Patients Randomization Randomization Enrollment->Randomization Cohort1 Cohort 1: 400 mg t.i.d. Randomization->Cohort1 Cohort2 Cohort 2: 800 mg b.i.d. Randomization->Cohort2 Cohort3 Cohort 3: 800 mg t.i.d. Randomization->Cohort3 Placebo Placebo Randomization->Placebo Monitoring Monitor HCV RNA Levels, Safety, and Pharmacokinetics Cohort1->Monitoring Cohort2->Monitoring Cohort3->Monitoring Placebo->Monitoring Resistance Sequence NS5B for Resistance Variants Monitoring->Resistance

Caption: Workflow of the VCH-759 clinical trial.

Summary and Comparison

Both VCH-222 and VCH-759 are non-nucleoside inhibitors of the HCV NS5B polymerase, demonstrating potent antiviral activity against HCV, particularly genotype 1. VCH-222 has been characterized more extensively in vitro, with specific EC50 and IC50 values reported.[1][2][3] VCH-759's publicly available data is more focused on its clinical performance, showing significant reductions in HCV RNA in infected patients.[6] Both compounds faced challenges with the emergence of resistant viral variants during monotherapy, a common issue with this class of antivirals.[1][6] This highlights the need for their use in combination with other direct-acting antiviral agents to achieve a sustained virologic response. Further clinical development of these specific compounds appears to have been discontinued (B1498344) in favor of newer generation HCV inhibitors.

References

Early Research Findings on VCH-286: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the early research findings on VCH-286, an investigational C-C chemokine receptor 5 (CCR5) antagonist. The document outlines its mechanism of action, preclinical anti-HIV-1 activity, and synergistic potential in combination with other antiretroviral agents. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate the HIV-1 entry pathway and a general experimental workflow.

Core Mechanism of Action: CCR5 Antagonism

This compound is a small molecule inhibitor that targets the human CCR5 co-receptor, a critical component for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of R5-tropic HIV-1 strains into susceptible cells.[1][2] The drug was originated by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals.[3] While it underwent Phase I clinical development for HIV infections in Canada, no recent development activities have been reported since 2016.[3]

Quantitative Preclinical Data

The in vitro anti-HIV-1 activity of this compound has been evaluated against different laboratory strains of the virus, both as a single agent and in combination with other antiretroviral drugs. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Other CCR5 Antagonists
CompoundHIV-1 StrainIC₅₀ (nM)
This compound BAL0.27
CC1/850.34
Maraviroc (MVC)BAL2.15
CC1/854.39
Vicriviroc (VVC)BAL1.95
CC1/853.78

IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 2: Synergistic, Additive, and Antagonistic Interactions of this compound in Combination with Other Antiretroviral Agents
CombinationHIV-1 StrainCombination Index (CI₉₀)Interaction
This compound + Maraviroc (MVC) BAL0.41Synergy
CC1/850.43Synergy
This compound + Vicriviroc (VVC) BAL1.08Additive
CC1/852.22Antagonism
This compound + Zidovudine (AZT) BAL0.73Synergy
CC1/850.76Synergy
This compound + Lamivudine (3TC) BAL0.81Synergy
CC1/852.03Antagonism
This compound + Nevirapine (NVP) BAL0.69Synergy
CC1/850.71Synergy
This compound + Efavirenz (EFV) BAL0.75Synergy
CC1/850.79Synergy
This compound + Lopinavir (LPV) BAL1.39Antagonism
CC1/850.88Synergy
This compound + Saquinavir (SQV) BAL0.78Synergy
CC1/850.81Synergy
This compound + Raltegravir (RTG) BAL0.72Synergy
CC1/850.74Synergy
This compound + Enfuvirtide (T-20) BAL0.68Synergy
CC1/850.70Synergy

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI₉₀ represents the combination index at 90% inhibition of viral replication.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of this compound's anti-HIV-1 activity.

In Vitro Anti-HIV-1 Inhibition Assay
  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.

  • Drug Preparation: this compound and other test compounds are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted to a range of concentrations.

  • Infection: Stimulated PBMCs are infected with a known titer of R5-tropic HIV-1 strains (e.g., BaL or CC1/85).

  • Treatment: Immediately following infection, the diluted compounds are added to the cell cultures.

  • Incubation: The treated and infected cells are incubated for a period of 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen concentrations are used to determine the percentage of viral inhibition at each drug concentration. The 50% inhibitory concentration (IC₅₀) is then calculated using non-linear regression analysis.

Drug Combination and Synergy Analysis
  • Experimental Setup: The in vitro inhibition assay is performed as described above, but with the addition of drug combinations at fixed-ratio concentrations.

  • Data Collection: The inhibitory effects of the drug combinations are measured by quantifying the p24 antigen levels.

  • Synergy Calculation: The degree of synergy, additivity, or antagonism is determined using the Chou-Talalay method, which calculates a Combination Index (CI). This method provides a quantitative measure of the interaction between the drugs being tested.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the in vitro experiments.

HIV_Entry_Pathway cluster_cell Host Cell (e.g., T-cell) cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor VCH286 This compound VCH286->CCR5 Blocks Binding Membrane gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding gp41 gp41 gp41->Membrane 3. Fusion (Inhibited) Experimental_Workflow A Isolate & Stimulate PBMCs C Infect PBMCs with HIV-1 A->C B Prepare Serial Dilutions of this compound D Add this compound to Infected Cells B->D C->D E Incubate for 7 Days D->E F Measure p24 Antigen in Supernatant (ELISA) E->F G Calculate IC50 & Analyze Synergy F->G

References

Methodological & Application

Application Notes and Protocols for VCH-286 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-Hepatitis C Virus (HCV) activity of the experimental compound VCH-286 using a subgenomic replicon assay. This document is intended for researchers, scientists, and drug development professionals actively engaged in HCV research and antiviral discovery.

Introduction

Hepatitis C is a global health concern, with chronic infections leading to severe liver complications.[1][2] The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes.[3] HCV replicon systems are invaluable in vitro tools for the discovery and characterization of these novel antiviral agents.[3][4][5] These systems consist of engineered HCV subgenomes that can autonomously replicate within human hepatoma cell lines, such as Huh-7, without producing infectious virus particles, making them a safe and efficient screening platform.[3][4]

This document outlines the experimental protocol for determining the potency of this compound, a putative HCV inhibitor, in a transient HCV replicon assay. The protocol is based on a well-established method utilizing a bicistronic subgenomic replicon encoding a reporter gene (e.g., firefly luciferase) for the straightforward quantification of HCV RNA replication.[3][6]

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound is under investigation, many DAAs target essential viral enzymes within the replication complex. The HCV replication cycle involves the translation of the viral polyprotein, followed by its processing by viral and host proteases into individual non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B). These proteins assemble into a replication complex, which is responsible for synthesizing new viral RNA.[7] Potential targets for antiviral compounds like this compound include the NS3/4A protease, the NS5A protein, or the NS5B RNA-dependent RNA polymerase.[1][2]

HCV Replication Cycle and Potential Drug Targets

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_targets Potential this compound Targets Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing Replication RNA Replication (Replication Complex) Processing->Replication NS Proteins NS3_4A NS3/4A Protease Replication->Translation New (+) RNA Assembly Virion Assembly Replication->Assembly NS5A NS5A NS5B NS5B Polymerase Release Virion Release Assembly->Release

Caption: Simplified overview of the HCV replication cycle within a hepatocyte, highlighting key non-structural proteins that are common targets for direct-acting antivirals.

Experimental Protocol: this compound HCV Replicon Assay

This protocol describes a transient replication assay using a genotype 1b subgenomic replicon containing a firefly luciferase reporter gene in Huh-7.5.1 cells.

Materials and Reagents
  • Cell Line: Huh-7.5.1 cells (a highly permissive subclone of Huh-7 cells).

  • HCV Replicon Plasmid: A plasmid containing a T7 promoter upstream of a bicistronic HCV subgenomic replicon (genotype 1b, Con1 isolate) encoding the firefly luciferase gene. A replication-deficient control plasmid with a mutation in the NS5B polymerase (e.g., GND instead of GDD) should also be used.[3]

  • Reagents for in vitro Transcription: T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), RNase inhibitor.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[8]

  • Transfection Reagent: Electroporation buffer.

  • Compound: this compound (stock solution in DMSO).

  • Assay Reagents: Luciferase assay substrate, cell lysis buffer, Resazurin (for cytotoxicity assay).

  • Equipment: Electroporator, 96-well cell culture plates, luminometer, incubator (37°C, 5% CO2).

Experimental Workflow

experimental_workflow A In Vitro Transcription of HCV Replicon RNA B Electroporation of RNA into Huh-7.5.1 Cells A->B C Seeding Cells into 96-well Plates B->C D Addition of this compound at Varying Concentrations C->D E Incubation for 72 hours D->E F Cell Lysis and Luciferase Assay E->F G Cytotoxicity Assay (Resazurin) E->G H Data Analysis (EC50 and CC50 Determination) F->H G->H

Caption: Workflow for the HCV replicon assay to determine the efficacy and cytotoxicity of this compound.

Step-by-Step Methodology
  • In Vitro Transcription of HCV Replicon RNA:

    • Linearize the HCV replicon plasmid and the replication-deficient control plasmid downstream of the HCV 3' NTR.

    • Purify the linearized DNA.

    • Set up an in vitro transcription reaction using T7 RNA polymerase to synthesize replicon RNA.

    • Purify the RNA and verify its integrity and concentration.

  • Cell Preparation and Electroporation:

    • Culture Huh-7.5.1 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.

    • Mix 400 µL of the cell suspension with 10 µg of the in vitro transcribed replicon RNA.

    • Electroporate the cell-RNA mixture using an electroporator.

  • Cell Seeding and Compound Treatment:

    • Immediately after electroporation, dilute the cells in pre-warmed complete DMEM.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well.

    • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

    • Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][6]

  • Quantification of HCV Replication (Luciferase Assay):

    • After 72 hours, remove the culture medium.

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.[6]

  • Cytotoxicity Assay (Resazurin Assay):

    • In a parallel plate prepared identically, add Resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence to determine cell viability.

Data Presentation and Analysis

The results of the HCV replicon assay with this compound can be summarized in the following tables.

Table 1: Antiviral Activity of this compound in the HCV Replicon Assay

This compound Concentration (nM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle Control)1,500,0000
0.11,350,00010
1975,00035
10750,00050
100150,00090
100015,00099
GND Control10,000-

RLU: Relative Light Units

Table 2: Cytotoxicity of this compound in Huh-7.5.1 Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1100
1098
5095
10085
20052

Data Analysis:

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits HCV replication by 50%. This is calculated by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This is calculated similarly from the cytotoxicity data.

  • Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Conclusion

The HCV replicon assay is a robust and reliable method for evaluating the in vitro efficacy of novel antiviral compounds like this compound. The detailed protocol provided herein allows for the determination of the compound's potency and cytotoxicity, which are critical parameters in the early stages of drug discovery. The use of a reporter gene system simplifies the quantification of viral replication and makes the assay amenable to high-throughput screening.[9] Further studies would be required to elucidate the specific mechanism of action of this compound and to assess its activity against different HCV genotypes and drug-resistant variants.

References

VCH-286: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286 is a potent and selective small molecule antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, primarily by mediating the migration of T-cells and other leukocytes to sites of inflammation. Notably, CCR5 is also a major co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells. By binding to a transmembrane pocket of CCR5, this compound induces a conformational change in the receptor, thereby preventing the interaction of viral envelope glycoproteins (like HIV gp120) with CCR5 and inhibiting viral entry. This mechanism of action makes this compound a valuable tool for research in virology, immunology, and oncology.

These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, quantitative data, and detailed protocols for key cellular assays.

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor. Its binding to a hydrophobic pocket within the transmembrane helices of CCR5 induces a conformational change that prevents the binding of the HIV-1 gp120 envelope protein to the receptor. This blockade of the gp120-CCR5 interaction is the primary mechanism by which this compound inhibits the entry of R5-tropic HIV-1 into host cells.

Beyond its anti-HIV activity, the antagonism of CCR5 by this compound can also modulate inflammatory responses and has been shown to have potential anti-cancer effects by inducing apoptosis and cell cycle arrest in certain cancer cell lines.

CCR5 Signaling Pathway and this compound Inhibition

CCR5_Signaling_and_VCH286_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds to This compound This compound This compound->CCR5 Allosterically binds and inhibits G_Protein G Protein Activation CCR5->G_Protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates Blocked_Entry Viral Entry Blocked CCR5->Blocked_Entry Prevents Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream

Caption: this compound allosterically inhibits CCR5, blocking HIV-1 entry.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of this compound against two different R5-tropic viral strains in peripheral blood mononuclear cells (PBMCs).

CompoundVirus StrainIC50 (nM)Reference
This compoundHIV-1 BAL0.4 ± 0.1[1]
This compoundHIV-1 CC1/850.3 ± 0.1[1]
Maraviroc (Reference)HIV-1 BAL3.3 ± 0.9[1]
Maraviroc (Reference)HIV-1 CC1/854.2 ± 1.2[1]
Vicriviroc (Reference)HIV-1 BAL5.8 ± 1.5[1]
Vicriviroc (Reference)HIV-1 CC1/853.5 ± 0.8[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound in various cell culture-based assays. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Experimental Workflow for this compound Cellular Assays

VCH286_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays Cell_Culture Cell Seeding (e.g., PBMCs, T-cell lines, cancer cell lines) Treatment Treatment with this compound (Incubate for desired time) Cell_Culture->Treatment VCH286_Prep This compound Preparation (Stock solution in DMSO, serial dilutions) VCH286_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) Treatment->Cell_Cycle Proliferation T-cell Proliferation Assay (e.g., CFSE staining) Treatment->Proliferation Antiviral Antiviral Activity Assay (e.g., p24 ELISA) Treatment->Antiviral Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Proliferation->Data_Analysis Antiviral->Data_Analysis

Caption: General workflow for this compound in vitro cellular assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of the CCR5 antagonist Maraviroc and can be used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Target cell line (e.g., PBMCs, Jurkat, or other relevant cell lines)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is adapted from studies on Maraviroc-induced apoptosis in cancer cells and can be used to assess if this compound induces apoptosis.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere (for adherent cells) or stabilize overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells. For suspension cells, directly collect the cells.

    • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is adapted from studies investigating the effect of Maraviroc on the cell cycle of cancer cells.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to synchronize or reach a desired confluency.

    • Treat cells with different concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Fixation:

    • Harvest cells (as described in the apoptosis protocol).

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: T-cell Proliferation Assay (CFSE Staining)

This protocol is adapted from studies on the effect of Maraviroc on T-cell proliferation.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (with 10% FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell stimulus (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2 µM CFSE solution (final concentration 1 µM) and incubate for 10 minutes at 37°C.

    • Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

    • Add 50 µL of a T-cell stimulus (e.g., PHA at 5 µg/mL).

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations (e.g., CD3+/CD4+ and CD3+/CD8+) and examining the CFSE fluorescence intensity. A decrease in CFSE intensity indicates cell proliferation.

    • Quantify the percentage of proliferating cells for each condition.

Conclusion

This compound is a valuable research tool for studying the role of the CCR5 receptor in various biological processes, particularly in the context of HIV-1 infection and immunology. The protocols provided in these application notes offer a starting point for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems. Careful consideration of appropriate controls and dose-response experiments will ensure the generation of robust and reliable data.

References

Application Notes and Protocols for VCH-286 (GSK2556286) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of VCH-286 (also known as GSK2556286), a novel antitubercular agent. This compound exhibits potent activity against Mycobacterium tuberculosis (Mtb) by targeting cholesterol catabolism, a critical pathway for the pathogen's survival within host macrophages.

Mechanism of Action

This compound functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][2][3] This activation leads to a significant, approximately 50-fold increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] The elevated cAMP acts as a key signaling molecule that subsequently inhibits the catabolism of cholesterol, thereby depriving the bacterium of an essential carbon source, particularly during intracellular growth.[1][4] This unique mechanism of action makes this compound highly effective against intracellular Mtb.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis
Assay TypeMtb StrainCell Line (if applicable)Key ParameterThis compound ConcentrationResultReference
Intracellular Growth InhibitionH37Rv (luciferase reporter)THP-1IC500.07 µMPotent inhibition of intracellular Mtb[5][6]
Axenic Growth InhibitionH37RvN/AIC502.12 µMActivity dependent on cholesterol in media[2]
Axenic Growth InhibitionErdmanN/AIC500.71 µMActivity dependent on cholesterol in media[2]
Axenic Growth Inhibition (no cholesterol)H37RvN/AIC50>125 µMNo significant activity without cholesterol[2]
Axenic Growth Inhibition (no cholesterol)ErdmanN/AIC50>50 µMNo significant activity without cholesterol[2]
cAMP ProductionErdmanN/AFold Increase5 µM~50-fold increase in intracellular cAMP[1][2]
Cholesterol Catabolism InhibitionErdmanN/A14CO2 Release10 µM90% reduction in 14CO2 release[2]

Signaling Pathway

VCH286_Pathway VCH286 This compound (GSK2556286) Rv1625c Rv1625c (Adenylyl Cyclase) VCH286->Rv1625c activates cAMP cAMP Rv1625c->cAMP catalyzes conversion ATP ATP ATP->Rv1625c Inhibition cAMP->Inhibition elevated levels lead to Cholesterol Host Cholesterol Cholesterol_Catabolism Cholesterol Catabolism Cholesterol->Cholesterol_Catabolism Mtb_Growth Intracellular Mtb Survival & Growth Cholesterol_Catabolism->Mtb_Growth supports Inhibition_Growth Inhibition->Cholesterol_Catabolism Inhibition_Growth->Mtb_Growth

This compound Mechanism of Action

Experimental Protocols

Intracellular Mtb Growth Inhibition Assay

This protocol is adapted from studies demonstrating the potent intracellular activity of this compound.[5][6]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI 1640 medium with 10% FBS, 1 mM pyruvate, and 2 mM L-glutamine

  • M. tuberculosis H37Rv expressing a luciferase reporter gene

  • Middlebrook 7H9 broth with 10% ADC, 0.4% glycerol, and 0.05% Tween 80

  • This compound (GSK2556286)

  • 96-well clear bottom white plates

  • Luciferase assay reagent

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.

  • Differentiation: Seed THP-1 cells into 96-well plates at an appropriate density and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Bacterial Culture: Grow the luciferase-expressing Mtb H37Rv strain in 7H9 broth to mid-log phase.

  • Infection: Infect the differentiated THP-1 cells with the Mtb reporter strain at a multiplicity of infection (MOI) of 1 to 5. Incubate for 2-4 hours.

  • Compound Addition: Wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of this compound. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin).

  • Incubation: Incubate the infected cells for 3-5 days at 37°C with 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels

This protocol is based on methods used to elucidate the mechanism of action of this compound.[1]

Objective: To quantify the change in intracellular cAMP levels in M. tuberculosis following treatment with this compound.

Materials:

  • M. tuberculosis Erdman or other suitable strain

  • 7H9 medium supplemented with 0.5 mM cholesterol

  • This compound (GSK2556286)

  • Acetonitrile-methanol-water (2:2:1, v/v/v) extraction solvent

  • 8-Br-cAMP (internal standard)

  • Bead beater and sterile beads

  • LC-MS/MS system

Procedure:

  • Bacterial Culture: Grow M. tuberculosis in 7H9 medium containing 0.5 mM cholesterol to an OD600 of approximately 0.4-0.6.

  • Compound Treatment: Add this compound at a final concentration of 5 µM. Include a DMSO vehicle control. Incubate for 16-24 hours at 37°C.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Metabolite Extraction: Resuspend the cell pellet in the cold extraction solvent. Add the internal standard (8-Br-cAMP).

  • Cell Lysis: Lyse the cells using a bead beater (e.g., 3 cycles at 6 m/s for 30 seconds, with cooling on ice between cycles).

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the cAMP levels in the supernatant using a suitable LC-MS/MS method.

  • Data Analysis: Normalize the cAMP signal to the internal standard and cell density. Calculate the fold change in cAMP levels in this compound-treated samples compared to the DMSO control.

cAMP_Workflow cluster_culture Bacterial Culture cluster_treatment Compound Treatment cluster_extraction Sample Preparation cluster_analysis Analysis Culture Grow Mtb in 7H9 + 0.5 mM Cholesterol OD_Check OD600 ~ 0.4-0.6 Culture->OD_Check Treatment Add 5 µM this compound or DMSO (Control) OD_Check->Treatment Incubate Incubate 16-24h at 37°C Treatment->Incubate Harvest Harvest cells (Centrifugation) Incubate->Harvest Extract Resuspend in Extraction Solvent + Std. Harvest->Extract Lyse Cell Lysis (Bead Beating) Extract->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify LCMS LC-MS/MS Analysis Clarify->LCMS Data Calculate Fold Change in cAMP LCMS->Data

Workflow for cAMP Measurement
Cholesterol Catabolism Assay (14CO2 Release)

This assay directly measures the inhibitory effect of this compound on cholesterol degradation.[4]

Objective: To quantify the inhibition of cholesterol catabolism by measuring the release of 14CO2 from 14C-labeled cholesterol.

Materials:

  • M. tuberculosis

  • Cholesterol-acetate medium

  • [4-14C]-cholesterol

  • This compound (GSK2556286)

  • Scintillation vials and fluid

  • CO2 trapping agent (e.g., KOH)

Procedure:

  • Bacterial Culture: Grow M. tuberculosis in a medium containing cholesterol and acetate.

  • Assay Setup: In a sealed culture flask, add the bacterial culture, [4-14C]-cholesterol, and this compound at the desired concentration (e.g., 10 µM) or DMSO as a control.

  • CO2 Trapping: Place a small tube containing a CO2 trapping agent inside the sealed flask, ensuring it does not come into contact with the culture medium.

  • Incubation: Incubate the flasks at 37°C with shaking for a defined period.

  • Measurement: At the end of the incubation, collect the CO2 trapping agent.

  • Scintillation Counting: Add the trapping agent to a scintillation cocktail and measure the amount of captured 14CO2 using a scintillation counter.

  • Data Analysis: Compare the 14CO2 counts from this compound-treated cultures to the DMSO control to determine the percent inhibition of cholesterol catabolism.

Safety Precautions

All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Standard laboratory personal protective equipment should be worn when handling this compound. Refer to the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for VCH-286: A Guide to Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-286 is a novel compound with significant research interest. As with many new chemical entities, understanding its physicochemical properties, particularly its solubility, is critical for advancing preclinical research. Due to the limited availability of public data on this compound, this document provides a comprehensive guide based on established methodologies for determining the solubility and preparing solutions of poorly soluble compounds for in vitro and in vivo experiments. These protocols are intended to serve as a starting point for researchers, offering a systematic approach to formulation development and experimental design.

Introduction to Solubility of Drug Candidates

The solubility of a compound is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its bioavailability and overall efficacy.[1][2] Many promising drug candidates emerging from discovery pipelines exhibit poor aqueous solubility, posing a significant challenge for their preclinical development.[1][3][4][5] A thorough understanding of a compound's solubility in various solvents and physiological media is therefore essential for obtaining reliable and reproducible experimental results.

This guide outlines a series of protocols and strategies to systematically evaluate the solubility of this compound and to prepare it for both cell-based assays and animal studies.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₅₀F₂N₄O₃
Molecular Weight600.78 g/mol

Source: Publicly available chemical databases.

Given its molecular structure, this compound is predicted to be a lipophilic compound with low aqueous solubility.

General Protocol for Solubility Screening

A systematic solubility screening is the first step in developing appropriate formulations.[6] This involves testing the solubility of the compound in a range of pharmaceutically acceptable solvents.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[7]

Materials:

  • This compound powder

  • A selection of solvents (see Table 1)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of each test solvent in a glass vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.

  • Express the solubility in units such as mg/mL or µM.

Table 1: Common Solvents for Solubility Screening
Solvent ClassExamplesApplication Notes
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, SalineRepresents physiological pH. Low solubility is expected for lipophilic compounds.
Organic Solvents Dimethyl Sulfoxide (DMSO), Ethanol, MethanolOften used for preparing high-concentration stock solutions for in vitro assays.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Used to increase the solubility of poorly water-soluble drugs for both in vitro and in vivo studies.
Oils Corn oil, Sesame oil, Miglyol 812Suitable for oral or parenteral formulations of highly lipophilic compounds.
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELUsed to form micelles that can encapsulate and solubilize hydrophobic compounds.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with drug molecules to enhance aqueous solubility.[6]

Preparation for In Vitro Experiments

For most cell-based assays, this compound will first be dissolved in an organic solvent to create a concentrated stock solution, which is then diluted into the aqueous culture medium.

Experimental Protocol: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed aqueous cell culture medium or buffer

Procedure for Stock Solution:

  • Weigh a precise amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[8]

  • Visually inspect the solution to ensure no solid particles are present.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]

Procedure for Dilution into Aqueous Medium:

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.[8]

  • Continue to mix for an additional 30 seconds.

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Formulation Strategies for In Vivo Studies

The choice of formulation for in vivo studies depends on the route of administration, the required dose, and the physicochemical properties of the compound.

Table 2: Common Formulation Approaches for Poorly Soluble Compounds in In Vivo Studies
Formulation TypeCompositionAdvantagesDisadvantages
Solution Co-solvents (e.g., PEG 400, PG), cyclodextrins, pH adjustmentHomogenous dosing, predictable absorption if the drug remains in solution.Risk of precipitation upon dilution in physiological fluids.[6] Potential for vehicle-related toxicity.
Suspension Aqueous vehicle with a suspending agent (e.g., methylcellulose (B11928114), carboxymethylcellulose) and a wetting agent (e.g., Tween® 80)Higher drug loading possible. Avoids the use of harsh organic solvents.Potential for non-uniform dosing if not properly prepared and handled. Particle size can affect absorption.
Lipid-Based Formulation Oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)Can enhance oral bioavailability by promoting lymphatic absorption and avoiding first-pass metabolism.[3][4]More complex to develop and characterize.
Experimental Protocol: Preparation of a Simple Suspension for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween® 80 in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amounts of this compound and vehicle for the desired concentration and total volume.

  • Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. This step ensures the particles are adequately wetted.

  • Gradually add the remaining vehicle while continuously mixing.

  • Transfer the mixture to a suitable container and stir continuously using a magnetic stir bar.

  • Visually inspect for homogeneity before each dose administration and ensure continuous stirring during the dosing procedure if the suspension is prone to settling.

Troubleshooting and Considerations

  • Precipitation upon Dilution: If the compound precipitates when the DMSO stock is added to the aqueous medium, try using a lower stock concentration, increasing the rate of mixing, or incorporating a surfactant or cyclodextrin (B1172386) in the aqueous medium.

  • Vehicle Toxicity: Always run a vehicle-only control group in both in vitro and in vivo experiments to assess any effects of the formulation components themselves.

  • Stability: The chemical stability of this compound in the chosen formulation should be assessed, especially if the formulation is to be stored before use.

Conclusion

While specific solubility and formulation data for this compound are not yet in the public domain, the principles and protocols outlined in these application notes provide a robust framework for researchers to systematically approach its experimental preparation. By carefully screening for solubility and selecting an appropriate formulation strategy, scientists can ensure the generation of reliable and reproducible data in their preclinical evaluation of this compound.

References

Application Notes and Protocols for Measuring VCH-286 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VCH-286 is a novel investigational helicase inhibitor. Helicases are essential motor proteins that unwind nucleic acid duplexes (DNA or RNA) and are critical for viral replication, making them a prime target for antiviral drug development.[1][2] These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the in vitro and in vivo efficacy of this compound as a potential antiviral agent. The methodologies described herein are designed for researchers, scientists, and drug development professionals to assess the compound's biochemical activity, cellular antiviral effects, and preliminary in vivo potency.

Mechanism of Action

Helicases utilize the energy from ATP hydrolysis to translocate along and unwind double-stranded nucleic acids.[3] this compound is hypothesized to inhibit this process, thereby disrupting the viral replication cycle. The efficacy of this compound can be quantified by measuring its impact on helicase enzymatic activity, its ability to inhibit viral replication in cell culture, and its therapeutic effect in animal models of viral infection.

Section 1: Biochemical Assays for Helicase Inhibition

Biochemical assays are fundamental for directly measuring the inhibitory effect of this compound on the target helicase enzyme. These assays typically measure either the unwinding of a nucleic acid substrate or the ATPase activity that fuels the helicase motor.[4]

Fluorescence-Based DNA/RNA Unwinding Assay

This assay provides a direct measure of helicase-mediated unwinding of a duplex substrate.[5][6] It relies on a fluorescently labeled oligonucleotide that is quenched when in a duplex state. Upon unwinding by the helicase, the fluorescence increases, providing a real-time kinetic readout of enzyme activity.[3][5]

Experimental Protocol:

  • Substrate Preparation: A double-stranded DNA or RNA substrate is prepared by annealing a fluorophore-labeled oligonucleotide to a complementary quencher-labeled oligonucleotide.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and a single-stranded nucleic acid trapping agent.

  • Enzyme and Inhibitor Preparation: Serially dilute this compound to a range of concentrations.

  • Assay Procedure:

    • Add the reaction buffer, helicase enzyme, and varying concentrations of this compound to a 96- or 384-well plate.

    • Initiate the reaction by adding the fluorescently labeled duplex substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial rate of unwinding for each this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the helicase activity) by plotting the unwinding rate against the log of the inhibitor concentration.

ATPase Activity Assay

Since helicase activity is coupled to ATP hydrolysis, measuring the inhibition of ATPase activity is an indirect but reliable method to assess this compound efficacy.[7][8] The amount of ADP or inorganic phosphate (B84403) produced is quantified.[9]

Experimental Protocol:

  • Reaction Setup: In a microplate, combine the helicase enzyme, a single-stranded DNA or RNA cofactor, and serial dilutions of this compound in an appropriate reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., Transcreener ADP² Assay).[10]

  • Data Analysis: Generate a dose-response curve by plotting the percentage of ATPase inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Scintillation Proximity Assay (SPA)

SPA is a highly sensitive radiometric assay for measuring helicase activity.[11][12] It utilizes streptavidin-coated scintillant-embedded beads to which a biotinylated DNA oligonucleotide substrate is tethered. A complementary radiolabeled oligonucleotide is annealed to form a duplex. Helicase-mediated unwinding releases the radiolabeled strand, resulting in a decreased signal.[11]

Experimental Protocol:

  • Substrate Binding: Incubate streptavidin-coated SPA beads with a biotinylated, single-stranded DNA oligonucleotide.

  • Duplex Formation: Anneal a ³³P-labeled complementary oligonucleotide to the bead-bound strand.

  • Reaction: Add the helicase enzyme, ATP, and varying concentrations of this compound.

  • Measurement: After incubation, measure the scintillation signal using a microplate scintillation counter. A decrease in signal corresponds to helicase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Data Presentation: Biochemical Assays

Assay TypeEndpointThis compound IC₅₀ (nM)Positive Control IC₅₀ (nM)
Fluorescence UnwindingDNA Unwinding Rate15050
ATPase ActivityADP Production20075
Scintillation ProximitySubstrate Unwinding17560

Section 2: Cell-Based Assays for Antiviral Efficacy

Cell-based assays are crucial for determining the efficacy of this compound in a biological context, taking into account cell permeability, metabolism, and potential cytotoxicity.[13]

Plaque Reduction Assay

This is the "gold standard" for measuring the ability of an antiviral compound to inhibit the production of infectious virus particles.[14]

Experimental Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and grow to confluency.[14]

  • Infection and Treatment: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of this compound.[14]

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.[14][15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[14]

  • Visualization: Fix the cells and stain with a dye like crystal violet. Plaques appear as clear zones against a stained cell monolayer.[14]

  • Data Analysis: Count the number of plaques at each drug concentration. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is determined by plotting the percentage of plaque reduction against the log of the this compound concentration.[16]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells treated with the antiviral agent.[17]

Experimental Protocol:

  • Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of varying concentrations of this compound.

  • Virus Harvest: After one replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.

  • Titration: Determine the viral titer in the harvested supernatant using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.[17]

  • Data Analysis: Calculate the reduction in viral titer for each this compound concentration compared to an untreated control. Determine the EC₅₀ value.

Cytotoxicity Assay (CC₅₀)

It is essential to assess the toxicity of this compound to the host cells to ensure that the observed antiviral activity is not due to cell death.[18][19]

Experimental Protocol:

  • Cell Treatment: Seed host cells in 96-well plates and treat with the same range of this compound concentrations used in the antiviral assays, but without the virus.[20]

  • Incubation: Incubate for the same duration as the antiviral assays.

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo.[21]

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.[22] The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.[23]

Data Presentation: Cell-Based Assays

Assay TypeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Plaque ReductionVirus XVero1.2>100>83.3
Virus Yield ReductionVirus XA5491.5>100>66.7
Cytotoxicity-Vero, A549->100-

Section 3: In Vivo Efficacy Models

Animal models are essential for evaluating the therapeutic potential of this compound in a whole organism, providing insights into its pharmacokinetics, safety, and efficacy in a disease context.[24]

Animal Model of Viral Infection

The choice of animal model depends on the target virus. Common models include mice, hamsters, and non-human primates.[25] For many viruses, immunodeficient mice (e.g., SCID mice) may be used.

Experimental Protocol:

  • Acclimatization and Grouping: Acclimatize animals to the facility and randomly assign them to treatment and control groups.

  • Infection: Infect the animals with a standardized dose of the virus through an appropriate route (e.g., intranasal, intraperitoneal).

  • Treatment: Administer this compound or a vehicle control at various doses and schedules (e.g., once or twice daily) starting before or after infection.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, morbidity) and mortality.

  • Viral Load Quantification: At specific time points, collect relevant tissues (e.g., lungs, liver, spleen) and/or blood to quantify viral load using quantitative PCR (qPCR) or plaque assays.[26][27][28]

  • Data Analysis: Compare the clinical scores, survival rates, and viral loads between the this compound-treated and control groups to determine the in vivo efficacy.

Data Presentation: In Vivo Efficacy

Animal ModelVirusTreatment GroupMean Weight Loss (%)Survival Rate (%)Lung Viral Titer (log₁₀ PFU/g)
BALB/c MouseInfluenza AVehicle Control20206.5
BALB/c MouseInfluenza AThis compound (10 mg/kg)12604.2
BALB/c MouseInfluenza AThis compound (30 mg/kg)51002.1

Section 4: Visualizations

Signaling Pathway and Drug Target

G cluster_0 Viral Replication Cycle cluster_1 Mechanism of Helicase Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Genome Replication Genome Replication Uncoating->Genome Replication Transcription Transcription Genome Replication->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Release Release Assembly->Release dsRNA/DNA dsRNA/DNA Helicase Helicase dsRNA/DNA->Helicase Helicase->Genome Replication Required for ssRNA/DNA ssRNA/DNA Helicase->ssRNA/DNA ADP_Pi ADP_Pi Helicase->ADP_Pi ATP ATP ATP->Helicase This compound This compound This compound->Helicase Inhibition G A 1. Seed host cells in multi-well plates B 2. Infect cells with virus + serial dilutions of this compound A->B C 3. Add semi-solid overlay B->C D 4. Incubate for plaque formation (2-10 days) C->D E 5. Fix and stain cells (e.g., Crystal Violet) D->E F 6. Count plaques and calculate % inhibition E->F G 7. Determine EC50 value F->G G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical Biochemical Assays (IC50) Cellular Cell-Based Assays (EC50, CC50, SI) Biochemical->Cellular Leads to Animal Animal Models (Efficacy, PK/PD) Cellular->Animal Leads to Clinical Human Trials Animal->Clinical Leads to

References

Application Notes and Protocols for VCH-222 and VCH-759 in Combination with Other HCV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "VCH-286" was not found in the available literature. It is presumed that this is a typographical error and the intended subjects were likely VCH-222 and/or VCH-759, non-nucleoside HCV polymerase inhibitors developed by ViroChem Pharma, a subsidiary of Vertex Pharmaceuticals. This document will focus on the available data for these two compounds.

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. These agents target specific viral proteins essential for replication, such as the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. Combination therapy with different classes of DAAs is the standard of care to achieve high rates of sustained virologic response (SVR) and prevent the emergence of drug resistance.

VCH-222 and VCH-759 are non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. This enzyme is crucial for the replication of the viral RNA genome. By binding to a distinct allosteric site on the polymerase, these inhibitors block its enzymatic activity. This document provides an overview of the preclinical and clinical data on VCH-222 and VCH-759, with a focus on their use in combination with other HCV inhibitors, and details the experimental protocols used to evaluate their efficacy and pharmacological properties.

VCH-222: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

VCH-222 is a thiophene (B33073) 2-carboxylic acid derivative that acts as a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase.

Mechanism of Action

VCH-222 binds to an allosteric site on the HCV NS5B polymerase, inducing a conformational change that inhibits its RNA-dependent RNA polymerase activity. This non-competitive inhibition mechanism makes it effective against various HCV genotypes.

cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Mechanism of Inhibition HCV_RNA HCV RNA Genome Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase Polyprotein->NS5B Processing NS5B->Replication_Complex Assembly NS5B->Inhibition Inhibition of Polymerase Activity New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication VCH_222 VCH-222 VCH_222->NS5B

Caption: Mechanism of action of VCH-222 on the HCV replication cycle.

Preclinical Data

Preclinical studies demonstrated that VCH-222 has good oral bioavailability in animal models and concentrates in the liver, the primary site of HCV replication[1]. In vitro studies showed that VCH-222 is metabolized through both oxidation (by CYP enzymes) and glucuronidation (by UGT enzymes)[1]. Importantly, VCH-222 did not show significant inhibition or induction of major CYP enzymes, suggesting a low potential for drug-drug interactions[1].

Clinical Data in Combination Therapy

A key clinical trial evaluated VCH-222 (also referred to as VX-222) in combination with the HCV protease inhibitor telaprevir[2]. This Phase 2 study enrolled treatment-naïve patients with genotype 1 HCV[2].

Table 1: Clinical Trial Data for VCH-222 in Combination with Telaprevir

ParameterVCH-222 Dose Group 1VCH-222 Dose Group 2
VCH-222 Dose 100 mg twice daily400 mg twice daily
Telaprevir Dose 1125 mg twice daily1125 mg twice daily
Treatment Duration 12 weeks12 weeks
Sustained Virologic Response (SVR) Data not yet mature in cited articleData not yet mature in cited article
Mean Maximal HCV RNA Decline (log10 IU/mL) Interim data showed significant viral load reductionInterim data showed significant viral load reduction
Safety and Tolerability Generally well-tolerated[2]Generally well-tolerated[2]

Note: The cited press release mentions the initiation of the trial and expected data release, but does not contain the final SVR rates.

VCH-759: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

VCH-759 is another non-nucleoside inhibitor of the HCV RNA-dependent polymerase with demonstrated antiviral activity against genotype 1 HCV.

Clinical Data in Monotherapy

A study evaluated the antiviral activity, pharmacokinetics, and tolerability of VCH-759 as monotherapy for 10 days in treatment-naïve genotype 1 HCV patients[3].

Table 2: Clinical Trial Data for VCH-759 Monotherapy

Parameter400 mg t.i.d.800 mg b.i.d.800 mg t.i.d.
Mean Maximal Decrease in HCV RNA (log10 IU/mL) 1.97[3]2.30[3]2.46[3]
Tolerability Well tolerated[3]Well tolerated[3]Well tolerated[3]
Resistance Emergence of viral variants observed[3]Emergence of viral variants observed[3]Emergence of viral variants observed[3]

The study concluded that VCH-759 demonstrated significant antiviral activity but also led to the rapid emergence of resistant variants when used as monotherapy, highlighting the need for combination therapy[3].

Experimental Protocols

In Vitro HCV Replicon Assay

This assay is fundamental for determining the antiviral activity of compounds like VCH-222 and VCH-759.

cluster_workflow HCV Replicon Assay Workflow start Start cell_culture Culture Huh-7 cells containing HCV replicon start->cell_culture compound_addition Add serial dilutions of test compound (e.g., VCH-222) cell_culture->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation lysis Lyse cells incubation->lysis quantification Quantify replicon RNA levels (e.g., via RT-qPCR or reporter gene assay) lysis->quantification analysis Calculate EC50 value quantification->analysis end End analysis->end

Caption: Workflow for an in vitro HCV replicon assay.

Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., VCH-222) in DMSO. The final DMSO concentration in the cell culture should be kept below 0.5%.

  • Assay Procedure:

    • Seed the replicon-containing Huh-7 cells in 96-well plates.

    • After 24 hours, remove the medium and add fresh medium containing the serially diluted test compound.

    • Include a positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plates for 48 to 72 hours.

  • Quantification of HCV RNA Replication:

    • Reporter Gene Assay (if applicable): If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.

    • RT-qPCR: Extract total RNA from the cells. Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the level of HCV replicon RNA. Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%, by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

It is crucial to assess whether the antiviral effect of a compound is due to specific inhibition of viral replication or general cellular toxicity.

Protocol:

  • Cell Culture: Seed Huh-7 cells (or other relevant cell lines) in 96-well plates.

  • Compound Addition: Treat the cells with the same concentrations of the test compound as used in the replicon assay.

  • Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

In Vivo Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

cluster_pk_workflow In Vivo Pharmacokinetic Study Workflow start Start animal_dosing Administer VCH-222 to animal models (e.g., rats, dogs) via oral and intravenous routes start->animal_dosing sample_collection Collect blood samples at various time points animal_dosing->sample_collection plasma_extraction Separate plasma from blood sample_collection->plasma_extraction lc_ms_analysis Analyze plasma samples using LC-MS/MS to quantify drug concentration plasma_extraction->lc_ms_analysis pk_parameter_calculation Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) lc_ms_analysis->pk_parameter_calculation end End pk_parameter_calculation->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

  • Animal Models: Use appropriate animal models, such as rats and dogs[1].

  • Drug Administration:

    • Intravenous (IV) Administration: Administer a single IV bolus dose of the compound to determine its clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral gavage dose to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples from the animals at predetermined time points after dosing.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).

Conclusion

VCH-222 and VCH-759 are non-nucleoside inhibitors of the HCV NS5B polymerase that have shown promise in early-stage clinical development. The available data underscore the critical need for combination therapy to achieve a durable virologic response and prevent the emergence of resistance. The experimental protocols outlined in this document provide a framework for the continued evaluation of these and other novel HCV inhibitors. Further studies with VCH-222 in combination with other direct-acting antivirals would be necessary to fully elucidate its potential role in the evolving landscape of HCV treatment.

References

Limited Public Data Available for VCH-286 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive application notes and detailed protocols regarding the use of VCH-286 in drug resistance studies cannot be fully generated at this time due to a scarcity of publicly available research. This compound is an experimental CCR5 inhibitor that has been evaluated for its anti-HIV-1 activity. While its mechanism of action is relevant to viral entry and thus resistance, detailed public data on its broader applications in drug resistance, including extensive quantitative data and specific experimental protocols, are limited.

One available study highlights the in vitro anti-HIV-1 activity of this compound, both as a standalone agent and in combination with other HIV-1 inhibitors. The findings indicate that while this compound demonstrates potent inhibitory activity on its own, its combination with other classes of antiretroviral drugs can lead to synergistic or additive effects. However, when combined with other CCR5 inhibitors, the interactions ranged from synergistic to antagonistic, suggesting a complex interplay that requires careful consideration in potential therapeutic applications.[1]

The study underscores the importance of combination therapy in overcoming drug resistance, a critical aspect of HIV-1 treatment. The synergistic effects observed when this compound is paired with other drug classes could be a strategy to combat resistant viral strains. Conversely, the potential for antagonism with other CCR5 inhibitors highlights the need for careful drug selection in combination regimens.[1]

Due to the proprietary nature of early-stage drug development and the limited number of published studies, detailed experimental protocols, extensive quantitative data for comparative analysis, and established signaling pathway diagrams specifically for this compound's role in drug resistance are not available in the public domain. Further research and publication of clinical trial data would be necessary to construct the detailed application notes and protocols requested.

References

Application Notes and Protocols: VCH-286 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VCH-286 is a novel compound under investigation for its therapeutic potential. As part of the preclinical safety assessment, it is crucial to determine its cytotoxic effects on mammalian cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cell viability, proliferation, and cytotoxicity[1]. The principle of this assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals[1]. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound is typically expressed as the concentration that inhibits cell growth by 50% (IC50). The IC50 values are calculated from dose-response curves. Below are representative tables summarizing the quantitative data obtained from the this compound cytotoxicity assay on a panel of human cell lines.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma> 100
HeLaCervical Carcinoma> 100
HepG2Hepatocellular Carcinoma85.4
HEK293Embryonic Kidney> 100

Table 2: Dose-Response Data for this compound in HepG2 Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
1098.1 ± 5.1
2592.5 ± 3.8
5075.3 ± 6.2
7558.9 ± 4.5
10045.2 ± 3.9

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Materials and Reagents
  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected human cell lines (e.g., A549, HeLa, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the this compound cytotoxicity assay.

G A Cell Culture B Cell Counting A->B C Cell Seeding in 96-well Plate B->C D Prepare Serial Dilutions of this compound E Add this compound to Cells D->E F Incubate for 24-72 hours E->F G Add MTT Solution H Incubate for 2-4 hours G->H I Add Solubilization Solution H->I J Measure Absorbance K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the this compound MTT cytotoxicity assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway Diagram

The following diagram illustrates the principle of the MTT assay, which is based on the metabolic activity of viable cells.

G cluster_0 Viable Cell cluster_1 Measurement Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, soluble) MTT->Dehydrogenase Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cytotoxicity assay.

References

VCH-286 (GSK2556286) in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286, also known as GSK2556286, is a novel anti-tubercular agent identified through a high-throughput screening (HTS) campaign targeting intracellular Mycobacterium tuberculosis (Mtb).[1][2] This compound has demonstrated potent activity against Mtb residing within human macrophages and exhibits a unique mechanism of action, making it a valuable tool for tuberculosis research and a promising candidate for drug development.[1][2] this compound acts as an agonist of the mycobacterial adenylyl cyclase Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels.[3][4] This surge in cAMP disrupts the bacterium's ability to metabolize cholesterol, a critical nutrient source for Mtb during infection.[3][5][6]

These application notes provide a comprehensive overview of this compound's activity, its mechanism of action, and detailed protocols for its use in high-throughput screening assays for the discovery of new anti-tubercular compounds.

Data Presentation

In Vitro Activity of this compound (GSK2556286)

The following table summarizes the key quantitative data for this compound's efficacy against Mycobacterium tuberculosis.

Parameter Value Assay Conditions Reference
IC50 0.07 µMGrowth inhibition within human macrophages.[1][2][7]
MIC >10 µMMinimum Inhibitory Concentration against extracellular Mtb H37Rv (in standard media with glucose).[8]
Intramacrophage Activity < 0.1 µMSelective killing of intracellular Mtb.[8]
cAMP Increase ~50-foldIntracellular cAMP levels in Mtb treated with this compound.[4]

Signaling Pathway

The mechanism of action of this compound involves the activation of a specific signaling pathway in Mycobacterium tuberculosis that ultimately leads to the inhibition of cholesterol catabolism.

VCH286_Signaling_Pathway VCH286 This compound (GSK2556286) Rv1625c Rv1625c (Adenylyl Cyclase) VCH286->Rv1625c agonism cAMP Increased cAMP (~50-fold) Rv1625c->cAMP catalysis ATP ATP ATP->Rv1625c Downstream Downstream Effector(s) cAMP->Downstream Cholesterol Cholesterol Catabolism Downstream->Cholesterol inhibition Growth Bacterial Growth Inhibition Cholesterol->Growth

This compound (GSK2556286) signaling pathway in M. tuberculosis.

Experimental Protocols

While this compound was discovered through HTS, it can also be utilized as a reference compound in screening campaigns for new anti-tubercular agents with similar mechanisms of action. Below is a representative protocol for a cell-based HTS assay for inhibitors of intracellular M. tuberculosis growth, a system where this compound is highly active.

Protocol: High-Throughput Screening for Intracellular Mtb Growth Inhibitors

This protocol is designed for a 96- or 384-well plate format and utilizes a reporter strain of M. tuberculosis for ease of quantification.

1. Materials and Reagents:

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Mtb Strain: M. tuberculosis expressing a reporter gene (e.g., GFP or luciferase). An avirulent strain such as mc²6206 can be used for BSL-2 compatibility.[9]

  • Culture Media: RPMI-1640 supplemented with 10% FBS, L-glutamine, and HEPES.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation into macrophage-like cells.

  • Test Compounds: Library of small molecules.

  • Control Compounds: this compound (positive control for intracellular activity), Rifampicin (positive control), DMSO (vehicle control).

  • Assay Plates: 96- or 384-well clear-bottom, black-walled plates.

  • Detection Reagent: Resazurin-based viability dye or appropriate substrate for luciferase.[10]

  • Instrumentation: Plate reader (fluorescence or luminescence), automated liquid handling systems.

2. Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_infection Infection and Treatment cluster_readout Data Acquisition A 1. Seed THP-1 cells in assay plates B 2. Differentiate with PMA (24-48h) A->B C 3. Wash to remove PMA B->C D 4. Infect macrophages with reporter Mtb C->D E 5. Wash to remove extracellular bacteria D->E F 6. Add compound library and controls (this compound) E->F G 7. Incubate (3-5 days) F->G H 8. Add viability dye (e.g., Resazurin) G->H I 9. Incubate (6-24h) H->I J 10. Read fluorescence/ luminescence I->J

High-throughput screening workflow for intracellular Mtb inhibitors.

3. Detailed Methodology:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes into 96- or 384-well plates at an appropriate density.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into adherent macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, gently wash the cells with fresh media to remove PMA and any non-adherent cells.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of the M. tuberculosis reporter strain.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 4-24 hours to allow for phagocytosis.

    • Wash the cells multiple times with fresh media to remove extracellular bacteria.

  • Compound Addition:

    • Add test compounds from the library, this compound as a positive control (e.g., at a final concentration of 1 µM), and DMSO as a vehicle control to the infected cells.

    • Incubate the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • If using a resazurin-based assay, add the resazurin (B115843) solution to each well and incubate for 6-24 hours.[10]

    • Measure the fluorescence (for resazurin/GFP) or luminescence using a plate reader.

    • A decrease in signal in the presence of a test compound indicates inhibition of mycobacterial growth or metabolism.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound relative to the positive (this compound/Rifampicin) and negative (DMSO) controls.

  • Determine the Z'-factor for the assay to assess its robustness and suitability for HTS. A Z'-factor above 0.3 is generally considered acceptable for HTS campaigns.[11]

  • Hits can be selected based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Follow-up studies should be conducted to confirm the activity of hits and determine their IC50 values.

Conclusion

This compound (GSK2556286) is a potent inhibitor of intracellular Mycobacterium tuberculosis with a well-defined mechanism of action centered on the disruption of cholesterol metabolism via cAMP signaling. Its high potency and specific intracellular activity make it an excellent tool and reference compound for high-throughput screening campaigns aimed at discovering novel anti-tubercular drugs. The provided protocols offer a framework for the implementation of such screening assays, leveraging the unique properties of this compound to facilitate the identification of new therapeutic leads.

References

Troubleshooting & Optimization

Overcoming VCH-286 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential in vitro solubility issues with VCH-286 (also known as GSK2556286).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as GSK2556286 or GSK286, is an investigational anti-tubercular agent. It functions by selectively targeting intracellular Mycobacterium tuberculosis (Mtb). The compound's mechanism of action involves the activation of the membrane-bound adenylyl cyclase, Rv1625c. This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] The elevated cAMP disrupts cholesterol catabolism in Mtb, a process crucial for the bacterium's survival and pathogenesis within the host.[1][2][4]

Q2: I am observing precipitation of this compound in my in vitro assay. What is the recommended solvent?

A2: this compound is known to have poor aqueous solubility.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][7] It is crucial to use high-purity, anhydrous DMSO to avoid precipitation issues.[2][8]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5-1%.[8] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q4: Can I heat the this compound solution to improve solubility?

A4: Gentle warming can be employed to aid in the dissolution of this compound in DMSO.[7][8][9] A water bath set to 37°C or even up to 60°C can be used.[2][7] Sonication can also be a useful auxiliary method to accelerate dissolution.[7][8] However, it is important to consider the compound's stability at elevated temperatures.

Q5: How should I prepare and store this compound stock solutions?

A5: Prepare a high-concentration stock solution in 100% high-purity DMSO.[8] Once the compound is fully dissolved, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][8] Store these aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.[2][8]

Troubleshooting Guide

Issue: this compound precipitates when added to aqueous assay medium.
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Optimize Co-solvent Concentration: If your experiment allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring you have a matching vehicle control.[8] 3. Change in pH: The solubility of a compound can be pH-dependent. While information on the effect of pH on this compound solubility is limited, it is a factor to consider for troubleshooting.[10]
"Salting out" effect High salt concentrations in buffers can sometimes reduce the solubility of organic compounds. If possible, test the solubility in buffers with lower salt concentrations.
Impure Compound If you suspect the presence of insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. Note that this may slightly lower the effective concentration of your compound if it is not fully dissolved.[8]

Data Presentation

This compound (GSK2556286) Solubility
Solvent/Medium Solubility Notes
DMSO 3.0 mg/mL (9.1 mM)[7] 3.33 mg/mL (10.11 mM)[2]Sonication and heating to 60°C are recommended to aid dissolution.[2][7] Use of newly opened, hygroscopic DMSO is important.[2]
Water Practically insoluble[5][6]
Aqueous solutions (pH 5-9) Practically insoluble[5]
Simulated Gastric Fluid (SGF) & Aqueous solutions (pH 2-4) Very slightly soluble[5][11]
Fasted-State Simulated Intestinal Fluid (FaSSIF) Practically insoluble[5]
Fed-State Simulated Intestinal Fluid (FeSSIF) Practically insoluble[5]
This compound (GSK2556286) In Vitro Efficacy
Assay Type Cell Line / Mtb Strain IC₅₀ Notes
Intracellular Mtb Inhibition THP-1 cells0.07 µM[6][10][11][12]
Axenic Culture (with cholesterol) H37Rv2.12 µM[2]Activity is cholesterol-dependent.[2]
Axenic Culture (with cholesterol) Erdman0.71 µM[2]Activity is cholesterol-dependent.[2]
Axenic Culture (glucose medium) H37Rv>125 µM[2]
Axenic Culture (glucose medium) Erdman>50 µM[2]

Experimental Protocols & Workflows

General Protocol for Preparing this compound for In Vitro Assays
  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Facilitate dissolution by vortexing, sonicating, or gentle warming (37-60°C) until the solution is clear and free of particulates.[2][7][8]

  • Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.

  • Final Dilution in Assay Medium:

    • Add a small volume of the DMSO stock or intermediate solution to the final aqueous assay medium (e.g., cell culture medium) to reach the desired final concentration of this compound.

    • Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line (typically <0.5%).

    • Vortex or mix the final solution thoroughly immediately after adding the compound to ensure homogeneity and minimize precipitation.

Visualizations

G cluster_0 This compound Action on Mtb This compound This compound Rv1625c Adenylyl Cyclase (Rv1625c) This compound->Rv1625c activates ATP ATP cAMP cAMP ATP->cAMP converted by Rv1625c Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism inhibits Mtb_Growth_Inhibition Mtb Growth Inhibition Cholesterol_Metabolism->Mtb_Growth_Inhibition leads to

Caption: this compound signaling pathway in Mycobacterium tuberculosis.

G cluster_1 Troubleshooting this compound Solubility Start Precipitation Observed Check_DMSO Is DMSO anhydrous & high-purity? Start->Check_DMSO Use_Fresh_DMSO Use fresh, high-purity DMSO Check_DMSO->Use_Fresh_DMSO No Check_Final_Conc Is final this compound concentration too high? Check_DMSO->Check_Final_Conc Yes Use_Fresh_DMSO->Check_Final_Conc Lower_Conc Lower final concentration Check_Final_Conc->Lower_Conc Yes Check_DMSO_Perc Is final DMSO % too low? Check_Final_Conc->Check_DMSO_Perc No End Solution Clear Lower_Conc->End Increase_DMSO Slightly increase final DMSO % (if possible) Check_DMSO_Perc->Increase_DMSO Yes Consider_Heating Aid dissolution with gentle heat/sonication? Check_DMSO_Perc->Consider_Heating No Increase_DMSO->End Apply_Heat Warm to 37-60°C or sonicate stock solution Consider_Heating->Apply_Heat Yes Consider_Heating->End No Apply_Heat->End

Caption: A logical workflow for troubleshooting this compound solubility issues.

G cluster_2 General Experimental Workflow Prepare_Stock 1. Prepare this compound Stock in 100% DMSO Add_Compound 4. Add this compound to Assay Medium (Final Dilution) Prepare_Stock->Add_Compound Cell_Culture 2. Culture Cells or Prepare Mtb Inoculum Prepare_Assay 3. Prepare Assay Plates (e.g., seed cells) Cell_Culture->Prepare_Assay Prepare_Assay->Add_Compound Incubate 5. Incubate Add_Compound->Incubate Assay_Readout 6. Perform Assay Readout (e.g., measure Mtb growth) Incubate->Assay_Readout Data_Analysis 7. Data Analysis Assay_Readout->Data_Analysis

Caption: A generalized workflow for in vitro assays using this compound.

References

Technical Support Center: VCH-286 Experimental Variability and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific information for a compound designated "VCH-286." The information provided below is based on the publicly documented experimental compound GSK2556286 (GSK-286) , which may be the intended subject of the query. This guide addresses potential experimental variability and solutions for researchers, scientists, and drug development professionals working with this class of compound.

Frequently Asked Questions (FAQs) for GSK-286

Q1: What is the primary mechanism of action for GSK-286?

A1: GSK-286 is a novel antitubercular drug candidate that functions as an agonist of the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis (Mtb).[1][2] This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol catabolism in Mtb.[1][2] The compound is particularly effective against intracellular bacteria residing within human macrophages.[3]

Q2: Why do I see high variability in the potency (IC50) of GSK-286 between experiments?

A2: High variability in the potency of GSK-286 can arise from several factors:

  • Bacterial Metabolic State: The activity of GSK-286 is linked to cholesterol metabolism.[2] Variations in the metabolic state of the M. tuberculosis cultures, influenced by culture media composition and growth phase, can alter the apparent potency of the compound.

  • Intracellular vs. Extracellular Activity: GSK-286 shows significantly higher potency against Mtb within macrophages compared to extracellular bacteria in standard culture media.[4] Ensure you are using the appropriate assay system for your research question.

  • Assay Conditions: Differences in assay conditions such as incubation time, macrophage cell line, and bacterial strain can all contribute to variability. Standardizing these parameters is crucial.[5][6]

Q3: Can GSK-286 be used against drug-resistant strains of M. tuberculosis?

A3: Yes, current evidence suggests that GSK-286 does not exhibit cross-resistance with known antitubercular drugs.[3] This makes it a promising candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

Q4: What are the best practices for preparing and storing GSK-286?

A4: While specific stability data for GSK-286 is not detailed in the provided search results, general best practices for small molecules should be followed. Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] For cell-based assays, ensure the final solvent concentration is not toxic to the cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent anti-Mtb activity in vitro Variation in culture media, particularly cholesterol content.Use a standardized, defined culture medium. For mechanism-of-action studies, ensure the presence of cholesterol to engage the target pathway.[2][3]
Bacterial growth phase differences at the time of treatment.Standardize the growth phase of M. tuberculosis used in your assays. Log-phase bacteria are typically more consistent.
High cytotoxicity to host macrophages Off-target effects or compound precipitation at high concentrations.Perform a dose-response curve to determine the maximum non-toxic concentration in your specific macrophage cell line. Ensure the compound is fully solubilized in the culture medium.
Contamination of compound stock.Use sterile techniques for all manipulations. Filter-sterilize your final working solutions if possible.
Low or no activity in macrophage infection models Poor compound uptake by macrophages.While GSK-286 is reported to be effective in macrophages, ensure your chosen cell line is appropriate and healthy.[3]
Degradation of the compound in culture medium.Minimize the exposure of your compound to light and elevated temperatures. Prepare fresh dilutions for each experiment.[8]

Quantitative Data Summary

Parameter Value Conditions Reference
IC50 (Intracellular Mtb) 0.07 µMGrowth inhibition within human macrophages[3]
MIC (Extracellular Mtb) > 10 µMGrowth in standard culture medium[4]
cAMP Increase ~50-foldMtb treated with GSK-286[2]

Experimental Protocols

Protocol: Intracellular M. tuberculosis Growth Inhibition Assay
  • Cell Culture: Plate human monocyte-derived macrophages (e.g., THP-1 cells) in 96-well plates at a density of 5x10^4 cells/well and differentiate for 48-72 hours.

  • Bacterial Preparation: Grow M. tuberculosis (e.g., H37Rv) to mid-log phase. Prepare a single-cell suspension by sonication or passage through a fine-gauge needle.

  • Infection: Infect the differentiated macrophages with the Mtb suspension at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of GSK-286 (and appropriate vehicle controls).

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

  • Lysis and Plating: Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100). Serially dilute the lysate and plate on 7H11 agar (B569324) plates.

  • Colony Forming Unit (CFU) Counting: Incubate the agar plates for 3-4 weeks and count the CFUs to determine the extent of bacterial growth inhibition.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GSK286_Mechanism cluster_extracellular Extracellular cluster_mtb M. tuberculosis Cell GSK286 GSK-286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Agonist Binding cAMP cAMP Rv1625c->cAMP Conversion ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Growth_Inhibition Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition Leads to

Caption: Mechanism of action of GSK-286 in M. tuberculosis.

Intracellular_Assay_Workflow A 1. Plate & Differentiate Macrophages B 2. Infect with M. tuberculosis (MOI 1:1) A->B C 3. Wash to Remove Extracellular Bacteria B->C D 4. Add GSK-286 Serial Dilutions C->D E 5. Incubate for 4 Days D->E F 6. Lyse Macrophages E->F G 7. Plate Lysate on Agar F->G H 8. Count Colony Forming Units (CFUs) G->H

Caption: Experimental workflow for intracellular Mtb growth inhibition assay.

Addendum: Hypothetical RIG-I Agonist "this compound"

For researchers investigating innate immunity, if "this compound" refers to a hypothetical RIG-I agonist, the following information may be relevant.

FAQs for a RIG-I Agonist

Q1: What is the RIG-I signaling pathway?

A1: RIG-I (Retinoic acid-inducible gene I) is a cytosolic pattern recognition receptor that detects viral RNA, particularly short double-stranded RNA (dsRNA) with a 5'-triphosphate group.[9][10] Upon binding viral RNA, RIG-I undergoes a conformational change, leading to the activation of the mitochondrial antiviral-signaling protein (MAVS).[10][11] This triggers a signaling cascade that results in the activation of transcription factors IRF3 and NF-κB, and the subsequent production of type I interferons and other antiviral proteins.[10]

Q2: What causes variability in experiments with RIG-I agonists?

A2: Variability in innate immune responses can be significant.[12] Key sources include:

  • Cell Line Differences: Different cell lines have varying expression levels of RIG-I and other pathway components, leading to different response magnitudes.

  • Agonist Structure: The length and specific structure of the RNA agonist are critical for potent RIG-I activation.[10][11]

  • Cellular Health: The overall health and confluency of cells can impact their ability to mount an immune response.

RIG-I Signaling Pathway Diagram

RIG_I_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria cluster_nucleus Nucleus Viral_RNA Viral RNA / this compound (5'ppp-dsRNA) RIG_I RIG-I (inactive) Viral_RNA->RIG_I RIG_I_active RIG-I (active) RIG_I->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activation IRF3 IRF3 Interferon Type I Interferon (IFN-β) Production IRF3->Interferon NFkB NF-κB NFkB->Interferon MAVS->IRF3 Signal Cascade MAVS->NFkB Signal Cascade

Caption: Simplified RIG-I signaling pathway upon agonist binding.

References

Technical Support Center: Optimizing Inhibitor Concentration for HCV Replication

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial data primarily describe VCH-286 as a CCR5 inhibitor for HIV-1. There is no direct public information currently available detailing the use of this compound for the inhibition of Hepatitis C Virus (HCV). The following guide is structured to address the topic of optimizing inhibitor concentration for HCV and uses the placeholder "VCH-XXX" to represent a hypothetical anti-HCV compound. The principles, protocols, and troubleshooting steps described are based on established methodologies for the research and development of direct-acting antivirals (DAAs) against HCV.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of VCH-XXX for HCV inhibition?

The initial step is to determine the compound's potency in a cell-based HCV replication assay. This is typically done using an HCV replicon system, which contains a subgenomic or full-length HCV RNA that replicates autonomously within a human hepatoma cell line (e.g., Huh-7). The goal is to calculate the half-maximal effective concentration (EC50), which is the concentration of VCH-XXX that inhibits 50% of HCV replication.

Q2: How is the EC50 value of VCH-XXX measured?

The EC50 is determined by treating HCV replicon cells with a serial dilution of VCH-XXX. After a set incubation period (typically 48 to 72 hours), the extent of HCV RNA replication is measured.[1] This is often accomplished using a reporter gene, such as luciferase, that is engineered into the replicon.[1] The reduction in reporter signal at different compound concentrations is used to generate a dose-response curve, from which the EC50 value is calculated.

Q3: Why is it crucial to assess the cytotoxicity of VCH-XXX?

Assessing cytotoxicity is critical to ensure that the observed antiviral effect is not due to the compound killing the host cells. A compound that is highly toxic is not a viable drug candidate. The cytotoxic concentration 50 (CC50), the concentration that kills 50% of the cells, is determined in parallel with the EC50.

Q4: How is the cytotoxicity of VCH-XXX measured?

Cytotoxicity is measured by treating the same host cells used for the replicon assay (e.g., Huh-7 cells without the replicon) with the same serial dilutions of VCH-XXX. Cell viability is then assessed using assays that measure metabolic activity (e.g., MTS or MTT assay) or membrane integrity (e.g., lactate (B86563) dehydrogenase (LDH) release assay).[2]

Q5: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to the host cells. An SI greater than 10 is generally considered the minimum for a promising lead compound.

Troubleshooting Guides

Issue 1: High variability in reporter gene signal (e.g., luciferase) between replicate wells.

  • Possible Cause: Inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment.

  • Solution: Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Possible Cause: Edge effects on the microplate, where wells on the perimeter of the plate evaporate more quickly, leading to altered cell growth and compound concentration.

  • Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause: Contamination of the cell culture.

  • Solution: Regularly test cell lines for mycoplasma contamination. Practice strict aseptic techniques during all cell handling procedures.

Issue 2: The dose-response curve for VCH-XXX is flat, showing no significant inhibition even at high concentrations.

  • Possible Cause: The compound may not be soluble in the cell culture medium at the tested concentrations.

  • Solution: Check the solubility of VCH-XXX in the medium. If it is low, consider using a different solvent (e.g., a higher percentage of DMSO, while ensuring the final DMSO concentration is non-toxic to the cells) or a different formulation.

  • Possible Cause: The target of VCH-XXX is not essential for the replication of the specific HCV genotype or replicon being used.

  • Solution: Test the compound against replicons from different HCV genotypes. Confirm the mechanism of action to ensure the target is present and functional in the experimental system.

  • Possible Cause: The compound may have degraded during storage or handling.

  • Solution: Verify the integrity and purity of the VCH-XXX stock. Use freshly prepared dilutions for each experiment.

Issue 3: VCH-XXX shows potent antiviral activity (low EC50), but also high cytotoxicity (low CC50).

  • Possible Cause: The compound's mechanism of action targets a host factor that is essential for both viral replication and cell survival.

  • Solution: This suggests a low selectivity index and may limit the therapeutic potential of the compound. Further medicinal chemistry efforts may be needed to design derivatives with a better safety profile.

  • Possible Cause: The observed "antiviral activity" is simply a result of cell death.

  • Solution: Carefully compare the dose-response curves for antiviral activity and cytotoxicity. If they overlap significantly, the compound is likely not a specific antiviral. The Selectivity Index will be close to 1, confirming this.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of VCH-XXX against HCV Genotype 1b Replicon Cells

ParameterValueDescription
EC50 0.05 µMThe concentration of VCH-XXX that results in a 50% reduction in HCV replication.
CC50 > 50 µMThe concentration of VCH-XXX that results in a 50% reduction in host cell viability.
Selectivity Index (SI) > 1000The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Protocol 1: Determination of EC50 using an HCV Luciferase Reporter Replicon Assay
  • Cell Seeding: Seed Huh-7 cells harboring a genotype 1b HCV replicon with a luciferase reporter gene into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a 10-point serial dilution of VCH-XXX in cell culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a "no-drug" control (vehicle only, e.g., 0.5% DMSO).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the VCH-XXX dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is typically read on a plate luminometer.

  • Data Analysis: Normalize the luciferase signal from the compound-treated wells to the signal from the vehicle-only control wells. Plot the normalized values against the logarithm of the VCH-XXX concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

Protocol 2: Determination of CC50 using an MTS Cytotoxicity Assay
  • Cell Seeding: Seed naive Huh-7 cells (not containing the HCV replicon) into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Dilution: Prepare the same serial dilutions of VCH-XXX as used in the EC50 assay.

  • Treatment: Treat the cells with the VCH-XXX dilutions and incubate for 72 hours, mirroring the conditions of the antiviral assay.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C. The MTS reagent is reduced by metabolically active cells to a colored formazan (B1609692) product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-only control wells. Plot the normalized cell viability against the logarithm of the VCH-XXX concentration to determine the CC50 value.

Visualizations

G cluster_EC50 EC50 Determination (Antiviral Potency) cluster_CC50 CC50 Determination (Cytotoxicity) cluster_SI Therapeutic Window Assessment A1 Seed HCV Replicon Cells (e.g., Huh-7) A2 Prepare Serial Dilutions of VCH-XXX A1->A2 A3 Treat Cells with VCH-XXX (72h incubation) A2->A3 A4 Measure Reporter Signal (e.g., Luciferase Assay) A3->A4 A5 Calculate EC50 from Dose-Response Curve A4->A5 C1 Calculate Selectivity Index (SI = CC50 / EC50) A5->C1 B1 Seed Host Cells (e.g., Huh-7) B2 Prepare Serial Dilutions of VCH-XXX B1->B2 B3 Treat Cells with VCH-XXX (72h incubation) B2->B3 B4 Measure Cell Viability (e.g., MTS Assay) B3->B4 B5 Calculate CC50 from Dose-Response Curve B4->B5 B5->C1

Caption: Experimental workflow for determining EC50, CC50, and Selectivity Index.

HCV_Lifecycle cluster_targets Potential Targets for Inhibitors like VCH-XXX Entry 1. Entry & Uncoating HCV_RNA Viral RNA Entry->HCV_RNA releases Translation 2. Translation & Polyprotein Processing Polyprotein Polyprotein Translation->Polyprotein Replication 3. RNA Replication (within Membranous Web) Assembly 4. Virion Assembly Replication->Assembly Release 5. Release Assembly->Release HCV_RNA->Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A NS5A NS5A Polyprotein->NS5A NS5B NS5B Polymerase Polyprotein->NS5B NS5A->Replication NS5B->Replication synthesizes new RNA

Caption: Simplified HCV replication cycle and key targets for direct-acting antivirals.

References

Technical Support Center: VCH-286 Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to VCH-286, a helicase-primase inhibitor. The information provided is based on established principles of antiviral resistance to this class of drugs and is intended to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other helicase-primase inhibitors?

Helicase-primase inhibitors (HPIs) are a class of antiviral compounds that target the viral helicase-primase complex.[1] This complex is essential for unwinding the viral DNA and synthesizing primers for DNA replication.[1] By inhibiting this complex, HPIs effectively halt viral replication. This compound is designed to bind to this complex and prevent its enzymatic activity.

Q2: How does resistance to helicase-primase inhibitors like this compound develop?

Antiviral resistance typically arises from mutations in the viral genes that code for the drug's target proteins.[2] For helicase-primase inhibitors, resistance mutations are most commonly found in the genes encoding the helicase (e.g., UL5 in Herpes Simplex Virus - HSV) and primase (e.g., UL52 in HSV) subunits of the complex.[3][4][5] These mutations can alter the drug's binding site, reducing its efficacy. Resistance can emerge spontaneously or be selected for under the pressure of prolonged drug exposure.[6][7]

Q3: What are the known resistance mutations for helicase-primase inhibitors?

While specific mutations for this compound would be determined through sequencing of resistant isolates, studies on other helicase-primase inhibitors like amenamevir (B1665350) (AMNV) and ASP2151 provide insight into likely locations of resistance mutations. These are often found clustered in specific functional domains of the helicase and primase proteins.[4]

Q4: Are viruses resistant to this compound also resistant to other antiviral drugs?

Generally, viruses resistant to helicase-primase inhibitors are not cross-resistant to antivirals with different mechanisms of action, such as DNA polymerase inhibitors (e.g., acyclovir) or nucleoside analogues.[3][8] This is because the mutations conferring resistance to HPIs are specific to the helicase-primase complex and do not affect the targets of other drug classes.

Troubleshooting Guides

This section addresses common issues encountered during in vitro resistance studies with this compound.

Issue 1: Inconsistent IC50/EC50 Values in Antiviral Assays

Question: We are observing significant variability in the IC50/EC50 values for this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent IC50/EC50 values can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cell Line Integrity:

    • Problem: High passage numbers can lead to genetic drift and altered cellular responses.

    • Solution: Use cell lines within a narrow passage range for all experiments and perform regular cell line authentication.[9]

  • Virus Stock Quality:

    • Problem: Inaccurate virus titration can lead to inconsistent multiplicity of infection (MOI), significantly impacting the apparent efficacy of the drug.

    • Solution: Ensure your viral stock is accurately titered using a reliable method like a plaque assay or TCID50 assay before each experiment. Use a consistent MOI across all experiments.[9]

  • Assay Protocol and Timing:

    • Problem: The timing of drug addition relative to viral infection is critical. The antiviral effect of this compound is most pronounced when administered early in the viral replication cycle.

    • Solution: Standardize the time of drug addition. Consider a time-of-addition experiment to pinpoint the stage of viral replication affected.[9]

  • Assay Readout Method:

    • Problem: The method used to quantify viral activity (e.g., CPE reduction, plaque reduction, qRT-PCR) can yield different results.

    • Solution: Ensure your chosen readout method is validated and consistently applied. For instance, a plaque reduction assay directly measures the inhibition of infectious virus production.

Issue 2: Failure to Select for Resistant Mutants

Question: We are attempting to generate this compound resistant virus by serial passage in the presence of the drug, but we are not observing a significant increase in the IC50. What could be the reason?

Answer: The inability to select for resistant mutants could be due to several factors:

  • Drug Concentration:

    • Problem: The concentration of this compound may be too high, leading to complete inhibition of viral replication and preventing the emergence of any resistant variants. Conversely, if the concentration is too low, there may not be enough selective pressure.

    • Solution: Start with a concentration around the IC50 and gradually increase the concentration in subsequent passages as the virus adapts.

  • Number of Passages:

    • Problem: The development of resistance can be a slow process, requiring multiple rounds of replication for mutations to arise and become dominant.

    • Solution: Continue passaging the virus for an extended period. It is not uncommon for 20 or more passages to be required.

  • Genetic Barrier to Resistance:

    • Problem: The virus may have a high genetic barrier to developing resistance to this compound, meaning that multiple mutations may be required for a significant reduction in susceptibility.

    • Solution: Consider using a higher viral inoculum to increase the probability of pre-existing minor variants with resistance mutations.

Issue 3: Characterizing Putative Resistant Mutants

Question: We have isolated a virus that shows reduced susceptibility to this compound. How do we confirm and characterize the resistance?

Answer: Once a putative resistant mutant is isolated, a series of experiments are necessary for confirmation and characterization:

  • Phenotypic Analysis:

    • Protocol: Perform a plaque reduction assay or a yield reduction assay to precisely quantify the fold-change in IC50 of the mutant virus compared to the wild-type parental strain.[6]

    • Interpretation: A significant increase in the IC50 (typically >3-fold) confirms the resistant phenotype.

  • Genotypic Analysis:

    • Protocol: Sequence the genes encoding the helicase and primase subunits of the helicase-primase complex from both the resistant and parental virus.[6]

    • Interpretation: Compare the sequences to identify amino acid substitutions in the resistant isolate.

  • Reverse Genetics:

    • Protocol: Introduce the identified mutation(s) into a wild-type viral background using techniques like bacterial artificial chromosome (BAC) mutagenesis.[3][5]

    • Interpretation: Test the resulting recombinant virus for its susceptibility to this compound. If the recombinant virus exhibits the same resistant phenotype, it confirms that the identified mutation is responsible for the resistance.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the investigation of this compound resistance.

Table 1: Susceptibility of this compound Resistant HSV Mutants to Different Antiviral Agents

Virus IsolateThis compound IC50 (nM)Fold Change vs. WTAcyclovir IC50 (µM)Foscarnet IC50 (µM)
Wild-Type (WT)1010.520
This compound-R1150150.622
This compound-R2320320.419
This compound-R3959.50.521

Table 2: Genotypic Characterization of this compound Resistant Mutants

Virus IsolateGeneAmino Acid Substitution
This compound-R1UL5 (Helicase)G352C
This compound-R2UL5 (Helicase)K356N
This compound-R3UL52 (Primase)F360V

Note: The mutations listed are based on those identified for other helicase-primase inhibitors and serve as examples.[3][5]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for IC50 Determination
  • Cell Seeding: Seed permissive cells (e.g., Vero cells) in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the confluent cell monolayers with a low multiplicity of infection (MOI), typically around 0.01, to allow for the formation of distinct plaques.[9]

  • Adsorption: Incubate the infected plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[9]

  • Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).[9]

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Staining: Fix and stain the cells with a solution such as crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control, using non-linear regression analysis.

Protocol 2: Generation of Resistant Virus by Serial Passage
  • Initial Infection: Infect a confluent monolayer of permissive cells with the wild-type virus at a high MOI in the presence of this compound at a concentration equal to the IC50.

  • Harvesting: When cytopathic effect (CPE) is observed, harvest the virus-containing supernatant.

  • Subsequent Passages: Use the harvested virus to infect fresh cell monolayers, gradually increasing the concentration of this compound in the culture medium with each passage.

  • Monitoring Resistance: Periodically test the susceptibility of the passaged virus to this compound using a plaque reduction assay to monitor for an increase in the IC50.

  • Isolation of Resistant Virus: Once a significant increase in the IC50 is observed, plaque-purify the resistant virus to ensure a clonal population.

Visualizations

VCH286_Mechanism_of_Action cluster_virus Herpes Simplex Virus (HSV) Viral_DNA Viral dsDNA Helicase_Primase_Complex Helicase-Primase Complex (UL5/UL8/UL52) Viral_DNA->Helicase_Primase_Complex Binds to Unwound_DNA Unwound ssDNA Helicase_Primase_Complex->Unwound_DNA Unwinds DNA RNA_Primers RNA Primers Helicase_Primase_Complex->RNA_Primers Synthesizes DNA_Polymerase DNA Polymerase Unwound_DNA->DNA_Polymerase RNA_Primers->DNA_Polymerase New_Viral_DNA Daughter Viral DNA DNA_Polymerase->New_Viral_DNA Replicates VCH286 This compound VCH286->Helicase_Primase_Complex Inhibits

Caption: Mechanism of action of this compound.

Resistance_Troubleshooting_Workflow Start Inconsistent IC50/ Failure to Select Mutant Check_Cells Verify Cell Line (Passage #, Authentication) Start->Check_Cells Check_Virus Titer Virus Stock (Consistent MOI) Start->Check_Virus Check_Protocol Standardize Protocol (Time of Addition, Readout) Start->Check_Protocol Adjust_Selection Adjust Selection Pressure (Drug Concentration, # of Passages) Start->Adjust_Selection Isolate_Mutant Isolate Putative Resistant Mutant Adjust_Selection->Isolate_Mutant Phenotype Phenotypic Analysis (Plaque Reduction Assay) Isolate_Mutant->Phenotype Genotype Genotypic Analysis (Sequence UL5/UL52) Phenotype->Genotype Reverse_Genetics Confirm with Reverse Genetics (BAC) Genotype->Reverse_Genetics End Characterized Resistant Mutant Reverse_Genetics->End

Caption: Troubleshooting workflow for resistance studies.

References

How to minimize VCH-286 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VCH-286. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding this compound and its Target

This compound is an experimental small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a primary role as a co-receptor for HIV-1 entry into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein (B1211001) gp120 and the host cell, thereby preventing viral entry.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is a potent inhibitor of CCR5, primarily used to block HIV-1 entry into host cells.[1] Its on-target effects are centered around the modulation of the CCR5 signaling pathway. In preclinical studies, this compound has demonstrated highly effective inhibition of HIV-1 replication.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound have not been extensively published, researchers should be aware of potential off-target interactions common to small molecule inhibitors, particularly those targeting GPCRs. These can include interactions with other chemokine receptors, ion channels, or kinases. For example, the approved CCR5 inhibitor Maraviroc has been studied for its potential effects on cardiovascular ion channels.

Q3: How can I assess the selectivity of this compound in my experimental system?

It is crucial to determine the selectivity of this compound in your specific cellular context. A dose-response experiment is a fundamental first step. Additionally, consider the following:

  • Control Compounds: Include a structurally related but inactive compound, as well as other known CCR5 inhibitors (e.g., Maraviroc, Vicriviroc), to compare phenotypes.

  • Rescue Experiments: If a this compound-induced phenotype is observed, attempt to rescue it by overexpressing CCR5.

  • Orthogonal Approaches: Use techniques like RNA interference (siRNA) or CRISPR-Cas9 to knock down CCR5 and determine if this phenocopies the effect of this compound.

Q4: What in vitro assays are recommended to profile the off-target effects of this compound?

A comprehensive off-target profiling panel is recommended. This may include:

  • Receptor Binding Assays: Screen against a panel of GPCRs, especially other chemokine receptors, to identify potential binding partners.

  • Kinase Profiling: Utilize a broad panel of kinases to rule out off-target kinase inhibition.

  • Ion Channel Assays: Assess for activity against a panel of common ion channels (e.g., hERG) to evaluate potential cardiotoxicity.

  • Cell-Based Phenotypic Screening: Use high-content imaging or other phenotypic platforms to uncover unexpected cellular effects.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell toxicity at low concentrations. The compound may be hitting a critical off-target protein essential for cell survival.Perform a broad cytotoxicity screen across multiple cell lines. Conduct a kinase and/or GPCR screen to identify potential off-target interactions.
The observed phenotype does not match the known function of CCR5. This compound may be modulating a different signaling pathway through an off-target interaction.Use a rescue experiment by overexpressing CCR5. Employ an orthogonal approach like siRNA or CRISPR to confirm the phenotype is CCR5-dependent.
Inconsistent results between different batches of this compound. The purity or isomeric composition of the compound may vary.Ensure the identity and purity of your compound batch using analytical methods such as HPLC and mass spectrometry.
The effect of this compound is not observed in a different cell line expressing CCR5. The off-target protein may not be expressed in the new cell line, or the signaling context may be different.Perform proteomic or transcriptomic analysis to compare the expression profiles of the two cell lines to identify potential off-targets.

Experimental Protocols

Dose-Response Curve for On-Target Activity
  • Cell Seeding: Plate a CCR5-expressing cell line (e.g., TZM-bl) in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound, typically from 10 µM to 0.1 nM.

  • Treatment: Add the diluted compound to the cells and incubate for a specified period (e.g., 1 hour).

  • Viral Infection: Add a known amount of R5-tropic HIV-1 virus to the wells.

  • Incubation: Incubate for 48 hours to allow for viral replication.

  • Readout: Measure the level of infection, typically using a luciferase reporter assay.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

General Workflow for Off-Target Effect Investigation

This workflow provides a systematic approach to identifying and validating potential off-target effects of this compound.

OffTargetWorkflow A Start: Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Confirm On-Target Engagement (e.g., Cellular Thermal Shift Assay) B->C Yes L Re-evaluate experiment, check compound purity B->L No D Orthogonal Validation (siRNA, CRISPR, other inhibitors) C->D E Hypothesize Off-Target Mechanism D->E Phenotype does not match CCR5 knockdown K Conclusion: Phenotype is On-Target D->K Phenotype matches CCR5 knockdown F Broad Off-Target Screening (Kinase, GPCR, Ion Channel Panels) E->F G Identify Potential Off-Targets F->G H Validate Off-Target Interaction (Binding assays, cellular assays with knockout/knockdown) G->H I Characterize Functional Consequence of Off-Target Interaction H->I J Conclusion: Phenotype is Off-Target I->J

A general workflow for investigating unexpected phenotypes.

Signaling Pathways

Simplified CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of CCR5. This compound acts by preventing the initial binding of HIV-1 gp120 to the receptor.

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/o, Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates HIV HIV-1 gp120 HIV->CCR5 Binds VCH286 This compound VCH286->CCR5 Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream

A simplified diagram of the CCR5 signaling pathway.
Troubleshooting Logic for Unexpected Results

This decision tree can help guide your troubleshooting process when encountering unexpected experimental outcomes with this compound.

TroubleshootingTree Start Start: Unexpected Result Q1 Is the result reproducible? Start->Q1 A1_No Check experimental setup: - Reagent stability - Cell line integrity - Instrument calibration Q1->A1_No No Q2 Does the phenotype correlate with this compound concentration? Q1->Q2 Yes A2_No Potential artifact or contamination. Test a fresh aliquot of this compound. Q2->A2_No No Q3 Is the effect seen with other CCR5 inhibitors? Q2->Q3 Yes A3_Yes Likely an on-target effect of CCR5 inhibition in this system. Q3->A3_Yes Yes Q4 Does CCR5 knockdown/knockout phenocopy the result? Q3->Q4 No A4_Yes Confirmed on-target effect. Q4->A4_Yes Yes A4_No Suspected off-target effect. Proceed with off-target screening. Q4->A4_No No

A decision tree for troubleshooting unexpected results.

References

VCH-286 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Lack of Publicly Available Information on VCH-286

Our comprehensive search for scientific literature and public data on a compound designated "this compound" has yielded no specific information. As a result, we are currently unable to provide a detailed technical support center with troubleshooting guides, FAQs, stability data, or experimental protocols for this particular molecule.

The development of a technical support resource of this nature is contingent upon the availability of foundational data regarding the compound's chemical and physical properties, its intended applications, and its behavior under various experimental conditions. Without this essential information, we cannot generate the specific, reliable, and accurate content required by researchers, scientists, and drug development professionals.

We are committed to providing comprehensive support to the scientific community. If "this compound" is a novel or internally designated compound, we encourage you to provide any available non-proprietary information. This will enable us to initiate a thorough analysis and construct the requested technical resources.

We will continue to monitor public scientific databases and literature for any mention of this compound and will update this resource as soon as information becomes available.

Improving the antiviral potency of VCH-286

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VCH-286.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral target?

This compound is an experimental small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2] Its primary antiviral activity is against HIV-1, specifically targeting strains that use the CCR5 co-receptor for entry into host cells (R5-tropic viruses).

Q2: What is the mechanism of action of this compound?

This compound is a non-competitive allosteric modulator of the CCR5 receptor. By binding to a hydrophobic pocket within the transmembrane domains of CCR5, it induces a conformational change in the receptor. This altered conformation prevents the HIV-1 envelope glycoprotein (B1211001) gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.

Q3: What is the chemical form of this compound commonly used in experiments?

The chemical structure of this compound used in published studies is a citrate (B86180) salt.

Q4: Can this compound be used in combination with other antiretroviral drugs?

Yes, in vitro studies have shown that this compound can act synergistically with several classes of antiretroviral drugs, including reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and fusion inhibitors.[2] However, it is important to note that antagonistic effects have been observed when this compound is combined with other CCR5 inhibitors.[2] Careful evaluation of drug combinations is therefore essential.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected antiviral potency in vitro.

  • Q: My in vitro experiments with this compound are showing variable or weak anti-HIV-1 activity. What are the possible causes and solutions?

    • A: Several factors could contribute to this issue:

      • Viral Tropism: Confirm that the HIV-1 strain used in your assays is indeed R5-tropic. This compound is not effective against CXCR4-tropic (X4) or dual-tropic viruses. Consider performing a tropism assay to verify the co-receptor usage of your viral stock.

      • Compound Solubility and Stability: Although specific data is limited, as a citrate salt, this compound is expected to have some aqueous solubility. However, like many small molecules, it may be dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare fresh dilutions from your stock solution for each experiment to minimize degradation.

      • Cell Health and Density: The health and density of the target cells (e.g., PBMCs, TZM-bl cells) can significantly impact assay results. Ensure cells are healthy, in the logarithmic growth phase, and seeded at the optimal density for your assay.

      • Assay-Specific Issues: For p24 antigen assays, ensure that the baseline p24 levels in your viral stock are within the linear range of the ELISA kit. High background or a "hook effect" can lead to inaccurate quantification. Refer to the p24 assay troubleshooting section below for more details.

Problem 2: High cytotoxicity observed at concentrations close to the effective antiviral concentration.

  • Q: I am observing significant cell death in my cultures treated with this compound, making it difficult to distinguish between antiviral activity and toxicity. How can I address this?

    • A: It is crucial to determine the therapeutic window of this compound.

      • Determine CC50: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of this compound. This should be done in parallel with your antiviral potency (IC50) determination.

      • Calculate Selectivity Index (SI): The selectivity index (SI = CC50 / IC50) is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

      • Microscopy: Visually inspect the cells under a microscope for signs of cytotoxicity, such as changes in morphology, detachment from the culture surface, or the presence of cellular debris.

      • Optimize Concentration Range: Based on the CC50 value, adjust the concentration range of this compound in your antiviral assays to ensure you are working below toxic levels.

Problem 3: Unexpected results in combination therapy experiments (e.g., antagonism).

    • A: Antagonism in combination studies can be a genuine drug-drug interaction or an experimental artifact.

      • Review the Mechanism of Action: Consider the mechanisms of action of both drugs. Antagonism between two CCR5 inhibitors has been reported and may be due to competition for the same binding site or induction of conformational changes that are mutually exclusive.[2]

      • Combination Index (CI) Analysis: Use a robust method for analyzing drug interactions, such as the Combination Index (CI) method by Chou and Talalay. A CI value > 1 indicates antagonism, a CI value = 1 indicates an additive effect, and a CI value < 1 indicates synergy. Analyze the CI at different effect levels (e.g., 50%, 75%, and 90% inhibition) to get a complete picture of the interaction.

      • Cytotoxicity of the Combination: Assess the cytotoxicity of the drug combination on uninfected cells. In some cases, the combined toxicity of two drugs can be higher than their individual toxicities, which might be misinterpreted as antagonism in an antiviral assay.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Potency of this compound

HIV-1 IsolateCell TypeAssayIC50 (nM)
HIV-1BAL (R5-tropic)PBMCsp24 Antigen0.23 ± 0.04
HIV-1CC1/85 (R5-tropic)PBMCsp24 Antigen0.31 ± 0.05

Data extracted from a study by Poulin et al. (2014).

Table 2: Combination Antiviral Activity of this compound with Other Antiretrovirals

Combination DrugDrug ClassHIV-1 IsolateCombination Index (CI) at 90% InhibitionInteraction
Zidovudine (AZT)NRTIHIV-1BAL0.79Synergy
Nevirapine (NVP)NNRTIHIV-1BAL0.68Synergy
Saquinavir (SQV)PIHIV-1BAL0.85Synergy
Raltegravir (RAL)INSTIHIV-1BAL0.72Synergy
Enfuvirtide (T-20)Fusion InhibitorHIV-1BAL0.91Additive/Slight Synergy
Maraviroc (MVC)CCR5 InhibitorHIV-1BAL0.41Synergy
Vicriviroc (VVC)CCR5 InhibitorHIV-1BAL1.08Additive
Vicriviroc (VVC)CCR5 InhibitorHIV-1CC1/852.22Antagonism

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor; INSTI: Integrase Strand Transfer Inhibitor. Data extracted from a study by Poulin et al. (2014).

Experimental Protocols

Protocol 1: Determination of this compound Antiviral Potency using HIV-1 p24 Antigen Assay

  • Preparation of Target Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days before infection.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is below 0.5%.

  • HIV-1 Infection:

    • Wash the activated PBMCs and resuspend them in fresh culture medium.

    • Incubate the cells with the desired HIV-1 strain (R5-tropic) at a predetermined multiplicity of infection (MOI) for 2-4 hours at 37°C.

    • After incubation, wash the cells to remove the unbound virus.

  • Treatment and Culture:

    • Resuspend the infected cells in fresh culture medium containing the different concentrations of this compound.

    • Culture the cells in a 96-well plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • On day 7 post-infection, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed uninfected target cells (e.g., PBMCs) in a 96-well plate at a predetermined density.

  • Treatment:

    • Add serial dilutions of this compound to the wells. Include a "cells only" control (no treatment) and a "lysis" control (e.g., Triton X-100) for maximum cytotoxicity.

  • Incubation:

    • Incubate the plate for the same duration as your antiviral assay (e.g., 7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a proprietary solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the "cells only" control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Mandatory Visualizations

VCH286_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Virion CCR5 CCR5 Receptor CD4 CD4 Receptor Cell_Membrane gp120 gp120 gp120->CCR5 2. Co-receptor Binding (Blocked) gp120->Cell_Membrane 3. Fusion (Prevented) HIV HIV-1 HIV->CD4 1. Binding VCH286 This compound VCH286->CCR5 Inhibition

Caption: Mechanism of action of this compound as a CCR5 antagonist.

Antiviral_Assay_Workflow A Prepare Target Cells (e.g., PBMCs) C Infect Cells with HIV-1 (R5-tropic) A->C B Prepare this compound Dilutions D Treat Infected Cells with this compound B->D C->D E Incubate for 7 Days D->E F Quantify Viral Replication (p24 ELISA) E->F G Determine IC50 F->G

Caption: Experimental workflow for assessing the antiviral potency of this compound.

Combination_Therapy_Analysis cluster_input Experimental Data cluster_output Interpretation Dose_Response_A Dose-Response of Drug A (this compound) Calculate_CI Calculate Combination Index (CI) using Chou-Talalay Method Dose_Response_A->Calculate_CI Dose_Response_B Dose-Response of Drug B Dose_Response_B->Calculate_CI Dose_Response_Combo Dose-Response of Combination (A+B) Dose_Response_Combo->Calculate_CI Synergy CI < 1 Synergy Calculate_CI->Synergy Result Additive CI = 1 Additive Calculate_CI->Additive Result Antagonism CI > 1 Antagonism Calculate_CI->Antagonism Result

Caption: Logical workflow for the analysis of combination therapy data.

References

Addressing unexpected results in VCH-286 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "VCH-286" appears to be a potential typographical error. This support center addresses two distinct compounds with similar designations: FHD-286 , a cancer therapeutic, and GSK2556286 (GSK286) , an anti-tuberculosis agent. Please ensure you are consulting the correct section for your compound of interest.

Section 1: FHD-286 (BRG1/BRM Inhibitor)

FHD-286 is a potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase subunits BRM (SMARCA2) and BRG1 (SMARCA4) of the mSWI/SNF (BAF) chromatin remodeling complex.[1] It is under investigation for the treatment of SWI/SNF-dependent cancers, including acute myeloid leukemia (AML) and uveal melanoma.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FHD-286?

A1: FHD-286 is an allosteric inhibitor of the ATPase activity of both BRG1 and BRM, which are the catalytic subunits of the BAF chromatin remodeling complex.[1] By inhibiting these ATPases, FHD-286 disrupts the normal function of the BAF complex, which is crucial for regulating gene expression and maintaining the undifferentiated state of certain cancer cells, such as in AML.[2][3] This inhibition can lead to the differentiation of leukemic blasts and a reduction in their proliferative capacity.[3][4]

Q2: What are the known major unexpected results from clinical trials with FHD-286?

A2: A significant unexpected result was the observation of fatal differentiation syndrome in a Phase 1 clinical trial for relapsed/refractory AML and myelodysplastic syndrome (MDS).[5] This led to a full clinical hold on the study by the FDA.[5] Differentiation syndrome is a serious condition characterized by fever, respiratory distress, fluid retention, and organ dysfunction, and is thought to be an on-target effect of potent differentiating agents.[5]

Troubleshooting Guide for In Vitro Experiments
Issue Potential Causes Troubleshooting Steps
High variability in CD11b expression (differentiation marker) between experiments. 1. Cell passage number and health.2. Inconsistent FHD-286 concentration or incubation time.3. Variability in flow cytometry staining or gating.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.2. Prepare fresh dilutions of FHD-286 for each experiment from a validated stock. Use a calibrated incubator and timer for consistent incubation.3. Use a standardized staining protocol with titrated antibodies. Set flow cytometry gates based on unstained and isotype controls.
No significant induction of differentiation markers at expected concentrations. 1. Cell line is resistant to FHD-286.2. Incorrect concentration of FHD-286 used.3. Insufficient incubation time.1. Confirm the cell line's dependency on BRG1/BRM activity. Some cell lines may have alternative pathways for maintaining an undifferentiated state.2. Verify the concentration of your FHD-286 stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line.[6]3. Extend the incubation time. Differentiation is a process that can take several days. Time-course experiments (e.g., 3, 5, and 7 days) are recommended.[4]
Significant cytotoxicity observed at concentrations intended to induce differentiation. 1. The specific AML cell line is highly sensitive to BRG1/BRM inhibition.2. Off-target effects at higher concentrations.1. Lower concentrations of FHD-286 may be sufficient to induce differentiation without causing widespread cell death.[4][6] Perform a dose-response curve to identify the optimal window for differentiation.2. Ensure the observed effects are on-target by correlating them with changes in known downstream markers of BRG1/BRM activity.
Unexpected changes in cell morphology unrelated to differentiation. 1. Contamination of cell culture.2. FHD-286 degradation or precipitation.1. Regularly test cell cultures for mycoplasma and other contaminants.2. Visually inspect the FHD-286 solution for any precipitates. Store the compound as recommended by the manufacturer.
Experimental Protocols

AML Cell Differentiation Assay Using Flow Cytometry

  • Cell Culture: Culture AML cell lines (e.g., MOLM-13, OCI-AML3) in appropriate media and conditions.

  • Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Treat with a range of FHD-286 concentrations (e.g., 5 nM to 100 nM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for 5-7 days.

  • Staining: Harvest cells and wash with PBS. Stain with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b) and stem cell markers (e.g., CD34).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of CD11b-positive cells and the median fluorescence intensity to assess the level of differentiation.

Diagrams

FHD_286_Pathway FHD286 FHD-286 BAF_complex BAF (mSWI/SNF) Complex (BRG1/BRM ATPases) FHD286->BAF_complex Inhibits ATPase activity Chromatin Chromatin Remodeling BAF_complex->Chromatin Regulates Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Differentiation Myeloid Differentiation Gene_Expression->Differentiation Proliferation Decreased Proliferation Gene_Expression->Proliferation

FHD-286 Mechanism of Action

FHD_286_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis start Seed AML Cells treat Treat with FHD-286 or Vehicle start->treat incubate Incubate for 5-7 Days treat->incubate stain Stain for CD11b/CD34 incubate->stain flow Flow Cytometry stain->flow analyze Quantify Differentiation flow->analyze

FHD-286 Differentiation Assay Workflow

Section 2: GSK2556286 (GSK286) (Rv1625c Agonist)

GSK2556286 (also known as GSK286) is an investigational anti-tuberculosis drug candidate.[7][8] Its mechanism of action is dependent on the presence of cholesterol, a key nutrient for Mycobacterium tuberculosis during infection.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK2556286?

A1: GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis.[10] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[10] The elevated cAMP inhibits the catabolism of cholesterol, a crucial carbon source for the bacterium's survival and persistence within macrophages.[10][11]

Q2: What are the known major unexpected results from clinical trials with GSK2556286?

A2: The Phase 1 clinical trial for GSK2556286 (NCT04472897) was terminated. While the specific details of the "stopping rules" that led to the termination are not publicly detailed, the cessation of a Phase 1 trial in healthy volunteers often relates to safety or tolerability concerns.

Troubleshooting Guide for In Vitro Experiments
Issue Potential Causes Troubleshooting Steps
No inhibition of M. tuberculosis growth in the presence of GSK2556286. 1. Absence or incorrect concentration of cholesterol in the culture medium.2. Use of a bacterial strain with mutations in the rv1625c gene.1. GSK2556286's activity is cholesterol-dependent.[9] Ensure your medium is supplemented with an appropriate concentration of cholesterol (e.g., 0.5 mM). The cholesterol should be properly solubilized.2. Sequence the rv1625c gene in your bacterial strain to confirm it is wild-type. Spontaneous resistance to GSK2556286 can arise from mutations in this gene.[12]
High variability in Minimum Inhibitory Concentration (MIC) values. 1. Inconsistent cholesterol formulation and delivery in the medium.2. Bacterial clumping leading to inaccurate inoculation.1. Prepare a fresh, well-solubilized cholesterol stock solution for each experiment. Sonication or the use of detergents like tyloxapol (B196765) can aid in solubilization.2. Vortex bacterial cultures with glass beads to break up clumps before measuring the optical density for inoculation.
M. tuberculosis growth is inhibited by the vehicle control (DMSO). 1. High concentration of DMSO.2. The specific M. tuberculosis strain is sensitive to DMSO.1. Keep the final DMSO concentration in the culture medium below 1% (v/v).2. Perform a DMSO toxicity control to determine the maximum tolerated concentration for your strain.
Inconsistent results in macrophage infection assays. 1. Variability in macrophage health and activation state.2. Inconsistent multiplicity of infection (MOI).1. Use macrophages from a consistent source and passage number. Ensure high viability and a consistent differentiation state if using cell lines like THP-1.2. Carefully quantify bacterial and macrophage numbers to ensure a consistent MOI for each experiment.
Experimental Protocols

In Vitro Growth Inhibition Assay of M. tuberculosis

  • Media Preparation: Prepare a suitable liquid medium (e.g., 7H9) supplemented with a carbon source that does not interfere with cholesterol metabolism (e.g., acetate) and solubilized cholesterol (e.g., 0.5 mM).

  • Bacterial Culture: Grow M. tuberculosis to mid-log phase.

  • Assay Setup: In a 96-well plate, serially dilute GSK2556286. Add the bacterial culture to each well. Include a no-drug control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Readout: Determine bacterial growth by measuring optical density at 600 nm or by using a viability indicator dye like resazurin.

  • Data Analysis: Calculate the MIC, which is the lowest concentration of GSK2556286 that inhibits visible growth.

Diagrams

GSK286_Pathway GSK286 GSK2556286 (GSK286) Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP Increased intracellular cAMP Rv1625c->cAMP Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition Leads to

GSK2556286 Mechanism of Action

GSK286_Workflow cluster_prep Preparation cluster_assay Assay media Prepare Cholesterol-Containing Medium culture Grow M. tuberculosis media->culture inoculate Inoculate Plates culture->inoculate dilute Serially Dilute GSK2556286 dilute->inoculate incubate Incubate for 7-14 Days inoculate->incubate read Measure Growth (OD600/Resazurin) incubate->read

GSK2556286 Growth Inhibition Assay Workflow

References

VCH-286 assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for VCH-286, a potent and selective inhibitor of V-Kinase (VK). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and detailed troubleshooting assistance for common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of V-Kinase (VK), a critical serine/threonine kinase in the Cell Stress and Apoptosis Pathway (CSAP). By binding to the ATP-binding pocket of VK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to apoptosis in response to specific cellular stressors.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in 100% DMSO to a final concentration of 10 mM. The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided to ensure compound integrity.[1]

Q3: My this compound solution appears to have precipitated in my aqueous cell culture medium. What should I do?

Precipitation in aqueous solutions is a known issue due to the hydrophobic nature of this compound.[1][2] To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low and consistent, typically below 0.5%.[2] When diluting the DMSO stock, add it to the medium dropwise while vortexing to facilitate dissolution. If precipitation persists, consider using a lower concentration of this compound or preparing fresh dilutions for each experiment.[1]

Q4: Does this compound have any known off-target effects?

While this compound is highly selective for V-Kinase, cross-reactivity with other kinases sharing homologous ATP-binding sites can occur, particularly at high concentrations. We recommend performing kinome profiling or using orthogonal assays, such as a cellular thermal shift assay (CETSA), to confirm target engagement within the cell and rule out significant off-target effects.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter when using this compound in common assay formats.

Issue 1: Inconsistent IC50 Values in Luminescence-Based Kinase Assays

Problem: You are observing high variability or unexpectedly low potency for this compound in a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).

Potential Cause: Small molecules can directly interfere with the luciferase reporter enzyme, leading to false readings.[4] this compound has been observed to directly inhibit luciferase at concentrations above 10 µM, which can be misinterpreted as potent kinase inhibition.

Mitigation Strategy: To confirm luciferase interference, you should run a counter-screen.[4] This involves performing the assay in the absence of the V-Kinase enzyme and substrate, measuring only the effect of this compound on the luciferase/luciferin reaction.

Summary of Expected Results

Condition This compound Conc. Expected Luminescence Interpretation
Full Kinase Assay 1 µM ~50% of Control Apparent Kinase Inhibition
Full Kinase Assay 20 µM ~5% of Control Apparent Potent Inhibition
Counter-Screen (No Kinase) 1 µM ~95% of Control No significant luciferase inhibition

| Counter-Screen (No Kinase) | 20 µM | ~10% of Control | Direct luciferase inhibition |

Experimental Protocol: Luciferase Interference Counter-Screen

  • Reagent Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a buffer solution containing ATP at the same concentration used in your primary kinase assay.

  • Assay Plate Setup: In a white, opaque microplate suitable for luminescence, add this compound dilutions. Add the ATP solution to these wells. Crucially, omit the V-Kinase enzyme and its peptide substrate.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Luminescence Detection: Add the luciferase-based detection reagent (e.g., Kinase-Glo®) to all wells.

  • Reading: Incubate for another 10 minutes at room temperature to allow the signal to stabilize, then read the luminescence on a plate reader.[5]

  • Analysis: Plot the luminescence signal against the concentration of this compound. A concentration-dependent decrease in signal confirms direct inhibition of the luciferase enzyme.

Logical Workflow for Troubleshooting Kinase Assay

G start Inconsistent IC50 in Luminescence Kinase Assay check_luciferase Run Luciferase Counter-Screen (No Kinase) start->check_luciferase interference Result: Signal decreases with increasing [this compound] check_luciferase->interference Yes no_interference Result: Signal is stable across [this compound] check_luciferase->no_interference No conclusion_interference Conclusion: This compound directly inhibits luciferase. IC50 value is unreliable. interference->conclusion_interference conclusion_no_interference Conclusion: Luciferase interference is not the issue. Investigate other causes (e.g., reagent stability, pipetting). no_interference->conclusion_no_interference

Decision tree for identifying luciferase interference.
Issue 2: High Background in Fluorescence-Based Cell Viability Assays

Problem: When treating cells with this compound, you observe high background fluorescence in your viability assay (e.g., using a green fluorescent probe for caspase activity or cell health).

Potential Cause: this compound possesses intrinsic fluorescence (autofluorescence) with an excitation and emission spectrum that overlaps with many common green fluorophores (e.g., FITC, GFP).[6][7] This compound-derived signal can mask the true biological signal.

Mitigation Strategy: There are several ways to mitigate autofluorescence. The most effective is to switch to a fluorophore in a different spectral range (e.g., a far-red dye) that does not overlap with this compound's fluorescence profile.[6][8] If this is not possible, an "unstained" control can be used to subtract the background signal.

Summary of this compound Spectral Properties and Recommended Dyes

Compound/Dye Excitation Max (nm) Emission Max (nm) Compatibility Issue
This compound ~485 ~525 High Interference
FITC / GFP ~490 ~525 High Interference
Rhodamine (TRITC) ~550 ~575 Moderate Interference

| Far-Red Dyes (e.g., CoralLite 647) | ~650 | ~670 | Recommended / Low Interference |

Experimental Protocol: Measuring and Subtracting Autofluorescence

  • Cell Plating and Treatment: Plate your cells in a black, clear-bottom microplate suitable for fluorescence microscopy or plate reading. Treat one set of wells with your this compound serial dilution (Set A) and another set with vehicle control (Set B).

  • Control Plate: Prepare a parallel plate (Set C) with the same this compound serial dilution but without any cells (media only). This helps distinguish cellular autofluorescence from compound autofluorescence.

  • Staining: At the end of the treatment period, add your fluorescent viability dye to Sets A and B only. Do not add the dye to Set C.

  • Measurement: Read the fluorescence on a plate reader or microscope using the appropriate filter set for your dye.

  • Data Analysis:

    • The signal from Set C represents the autofluorescence of this compound in the medium.

    • Subtract the average signal of the "no-dye" control wells from the "dye-added" wells for each concentration of this compound.

    • Alternatively, use a far-red dye to avoid the issue altogether.[6]

V-Kinase Signaling Pathway

G cluster_0 Cell Membrane Receptor Stress Receptor VK V-Kinase (VK) Receptor->VK Activates Stress Cellular Stress Stress->Receptor Substrate Downstream Substrate VK->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Substrate->SubstrateP Apoptosis Apoptosis SubstrateP->Apoptosis Initiates VCH286 This compound VCH286->VK Inhibits

This compound inhibits V-Kinase in the CSAP pathway.

References

Validation & Comparative

Mechanism of Action of Non-Nucleoside NS5B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding VCH-286 is necessary before proceeding with a comparative analysis of non-nucleoside Hepatitis C Virus (HCV) inhibitors. The overwhelming majority of scientific and drug development literature identifies this compound as a C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV infection[][2][3]. While some databases may contain entries linking this compound to HCV, these appear to be erroneous, as the primary research and development focus for this compound was HIV[][2].

Therefore, this guide will focus on a comparison of well-characterized non-nucleoside HCV NS5B polymerase inhibitors, providing researchers, scientists, and drug development professionals with a valuable comparative overview of this important class of antiviral agents. The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome, making it a prime target for antiviral drugs[4][5][6]. Non-nucleoside inhibitors (NNIs) bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity[5][7][8].

This guide will compare three representative NNIs: dasabuvir (B606944), beclabuvir (B1262438), and setrobuvir (B610801).

Non-nucleoside inhibitors are allosteric inhibitors that bind to distinct sites on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme that ultimately halts viral RNA replication[5][7][8]. There are four main allosteric binding sites identified on the NS5B polymerase: two in the thumb domain (Thumb I and Thumb II) and two in the palm domain (Palm I and Palm II)[9].

  • Dasabuvir binds to the palm domain of the NS5B polymerase, specifically at the Palm I site[7][10].

  • Beclabuvir binds to the Thumb I site of the NS5B polymerase[11][12].

  • Setrobuvir also binds to the Palm I site of the NS5B polymerase[13].

The different binding sites can result in varying efficacy against different HCV genotypes and different resistance profiles.

cluster_hcv_lifecycle HCV Lifecycle & NNI Inhibition cluster_inhibition Mechanism of Inhibition HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Uncoating RNA_Replication RNA Replication Complex (NS5B Polymerase) Translation_Polyprotein_Processing->RNA_Replication Virion_Assembly Virion Assembly & Release Translation_Polyprotein_Processing->Virion_Assembly Structural Proteins RNA_Replication->Virion_Assembly New Viral RNA NNIs Non-Nucleoside Inhibitors (Dasabuvir, Beclabuvir, Setrobuvir) RNA_Replication->NNIs Targeted by Allosteric_Binding Allosteric Site Binding (Palm or Thumb Domain) NNIs->Allosteric_Binding NS5B_Polymerase NS5B Polymerase NS5B_Polymerase->Allosteric_Binding Conformational_Change Conformational Change Allosteric_Binding->Conformational_Change Inhibition_RNA_Synthesis Inhibition of RNA Synthesis Conformational_Change->Inhibition_RNA_Synthesis Inhibition_RNA_Synthesis->RNA_Replication Blocks

Figure 1: HCV Replication and NNI Mechanism.

Comparative In Vitro Efficacy

The in vitro efficacy of HCV inhibitors is typically measured using a replicon system. A replicon is a cell line that contains a portion of the HCV genome, including the NS5B polymerase, which can replicate autonomously. The potency of an inhibitor is expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

CompoundHCV GenotypeEC50 (nM)
Dasabuvir 1a7.7[7]
1b1.8[7]
Beclabuvir 1aData not readily available in public sources
1bData not readily available in public sources
Setrobuvir 1bIn the nanomolar range[14]

Note: Specific EC50 values for beclabuvir are not consistently reported in the readily available public literature, though it is described as a potent inhibitor.

Resistance Profile

A significant challenge in antiviral therapy is the emergence of drug-resistant mutations. For NNIs, single amino acid substitutions in the NS5B polymerase can lead to a significant reduction in susceptibility.

CompoundAssociated Resistance Mutations (Genotype 1)
Dasabuvir C316Y, M414T, Y448H, A553T, G554D, S556G, D559G/H[15]
Beclabuvir P495S/L/A/T, P496A/S
Setrobuvir M414T

It's noteworthy that some NNIs can retain activity against mutations that confer resistance to other classes of direct-acting antivirals (DAAs)[13].

Clinical Trial Data Summary

CompoundPhase of DevelopmentKey Clinical Findings
Dasabuvir ApprovedUsed in combination with other DAAs (ombitasvir, paritaprevir, and ritonavir), it achieves sustained virologic response (SVR) rates of over 90% in patients with HCV genotype 1[10][16][17].
Beclabuvir Approved (in some regions)In combination with daclatasvir (B1663022) and asunaprevir, it has shown high SVR rates (around 90%) in patients with HCV genotype 1[12][18].
Setrobuvir Development TerminatedShowed rapid viral load reduction but was prone to resistance when used as monotherapy. Development was discontinued (B1498344) in 2015[13][19].

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro efficacy of HCV inhibitors.

Start Plate Huh-7 cells containing HCV replicon Incubate_Cells Incubate cells overnight Start->Incubate_Cells Add_Compound Add serial dilutions of test compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure reporter activity (e.g., Luciferase) Lyse_Cells->Measure_Luciferase Calculate_EC50 Calculate EC50 value Measure_Luciferase->Calculate_EC50

Figure 2: HCV Replicon Assay Workflow.

Protocol:

  • Cell Plating: Huh-7 cells harboring an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) are seeded in 96-well plates[20][21].

  • Compound Addition: The following day, the cell culture medium is replaced with medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the reporter signal against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NS5B polymerase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant NS5B protein, a template RNA, and ribonucleotides (NTPs), including a labeled nucleotide (e.g., [3H]-UTP)[22].

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of a divalent cation (e.g., MgCl2 or MnCl2).

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Resistance Profiling

Protocol:

  • In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of the inhibitor at a concentration that partially suppresses replication.

  • Passaging: The cells are passaged over several weeks to months, allowing for the selection of resistant viral populations.

  • Sequence Analysis: The NS5B coding region of the replicon RNA from resistant cell colonies is amplified by RT-PCR and sequenced to identify mutations[22][23].

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon via site-directed mutagenesis, and the susceptibility of the mutant replicons to the inhibitor is determined in a replicon assay to confirm their role in resistance[24].

Conclusion

Dasabuvir, beclabuvir, and setrobuvir are all potent non-nucleoside inhibitors of the HCV NS5B polymerase, each with a distinct binding site and resistance profile. While dasabuvir and beclabuvir have been successfully incorporated into combination therapies for HCV, the development of setrobuvir was halted. The comparison of these compounds highlights the importance of a high barrier to resistance and a favorable pharmacokinetic profile for the successful development of direct-acting antiviral agents. The experimental protocols described form the basis for the discovery and characterization of new HCV inhibitors.

References

Comparative Efficacy of BILN 2061 and Telaprevir (VX-950)

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of VCH-286 and BILN 2061 is not feasible as these compounds target different pathogens and have distinct mechanisms of action. Initial research indicates that this compound is likely a mistyped reference to GSK2556286, an antitubercular drug candidate that targets cholesterol catabolism in Mycobacterium tuberculosis[1][2][3][4]. In contrast, BILN 2061 is a well-documented inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, essential for viral replication[5][6][7][8].

Given the shared therapeutic area of interest for BILN 2061 and the target audience of this guide, a more relevant and informative comparison can be made between two first-generation HCV NS3/4A protease inhibitors: BILN 2061 and Telaprevir (VX-950) . Both were pioneering molecules in the development of direct-acting antivirals for HCV.

Both BILN 2061 and Telaprevir demonstrated significant antiviral activity against HCV genotype 1 in early clinical studies, representing a major advancement over the then-standard of care with pegylated interferon and ribavirin.

Quantitative Efficacy Data

The following tables summarize the in vitro and clinical efficacy data for BILN 2061 and Telaprevir.

Table 1: In Vitro Potency of HCV NS3/4A Protease Inhibitors

CompoundAssay TypeHCV GenotypeIC50 / EC50Reference
BILN 2061 NS3/4A Protease Inhibition1Potent (specific values proprietary in early reports)[7][8]
HCV Replicon Assay1bLow nanomolar[8]
Telaprevir (VX-950) NS3/4A Protease Inhibition1--
HCV Replicon Assay1b354 nM[9]

Table 2: Clinical Efficacy in HCV Genotype 1 Infected Patients (Monotherapy)

CompoundDoseDurationMean Max. Viral Load Reduction (log10 IU/mL)Reference
BILN 2061 25 mg BID2 daysVariable[6]
200 mg BID2 days2-3[6][10]
500 mg BID2 days>3[6]
Telaprevir (VX-950) 750 mg q8h14 days~4.4[9]

It is important to note that further clinical development of BILN 2061 was halted due to animal toxicity issues, which limited the amount of available late-phase clinical data[6]. Telaprevir, on the other hand, progressed to regulatory approval and more extensive clinical use before being supplanted by newer generations of HCV therapies.

Experimental Protocols

The evaluation of HCV NS3/4A protease inhibitors like BILN 2061 and Telaprevir relies on standardized in vitro assays.

HCV NS3/4A Protease Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.

  • Reagents and Materials : Purified recombinant HCV NS3/4A protease, a fluorogenic substrate peptide (e.g., based on a native cleavage site), assay buffer, and the test compounds (BILN 2061, Telaprevir).

  • Procedure :

    • The NS3/4A protease is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorometer.

    • The rate of the reaction is calculated from the fluorescence data.

  • Data Analysis : The reaction rates are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor required to reduce the protease activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7).

  • Cell Line : Huh-7 cells harboring a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins (including NS3/4A) and a reporter gene (e.g., luciferase) or a selectable marker.

  • Procedure :

    • The replicon-containing cells are seeded in multi-well plates.

    • The cells are then treated with various concentrations of the test compound.

    • After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying the replicon RNA levels using RT-qPCR.

  • Data Analysis : The EC50 value (the concentration of the compound that reduces HCV replication by 50%) is calculated by plotting the replication levels against the compound concentrations and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of the HCV NS3/4A protease in processing the viral polyprotein and the mechanism of action of inhibitors like BILN 2061 and Telaprevir.

HCV_Polyprotein_Processing cluster_processing Post-Translational Processing cluster_products Mature Viral Proteins C C E1 E1 Host_Proteases Host Proteases C->Host_Proteases E2 E2 E1->Host_Proteases p7 p7 E2->Host_Proteases NS2 NS2 p7->Host_Proteases NS3 NS3 NS2_3_Autoprotease NS2-3 Autoprotease NS2->NS2_3_Autoprotease NS4A NS4A NS3->NS2_3_Autoprotease NS3_4A_Protease NS3/4A Serine Protease NS3->NS3_4A_Protease NS4B NS4B NS4A->NS3_4A_Protease NS5A NS5A NS4B->NS3_4A_Protease NS5B NS5B NS5A->NS3_4A_Protease NS5B->NS3_4A_Protease Structural Structural Proteins (C, E1, E2, p7) Host_Proteases->Structural NS2_3_Autoprotease->NS2 NonStructural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A_Protease->NonStructural Inhibitor BILN 2061 / Telaprevir Inhibitor->NS3_4A_Protease Inhibition

Caption: HCV polyprotein processing by host and viral proteases and inhibition of NS3/4A by BILN 2061/Telaprevir.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of HCV protease inhibitors.

Experimental_Workflow cluster_discovery Compound Discovery & Screening cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Candidate Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Protease_Assay NS3/4A Protease Assay (Determine IC50) Hit_Identification->Protease_Assay Replicon_Assay HCV Replicon Assay (Determine EC50) Protease_Assay->Replicon_Assay Selectivity_Assay Host Protease Selectivity (Assess Off-Target Effects) Replicon_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Pharmacokinetics Pharmacokinetics (ADME) in Animal Models Clinical_Candidate Selection of Clinical Candidate Pharmacokinetics->Clinical_Candidate Toxicology Toxicology Studies in Animal Models Toxicology->Clinical_Candidate Lead_Optimization->Pharmacokinetics Lead_Optimization->Toxicology

Caption: Preclinical workflow for the discovery and evaluation of HCV NS3/4A protease inhibitors.

References

VCH-286: A Comparative Analysis of its Anti-HCV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) activity of VCH-286, a non-nucleoside inhibitor of the HCV NS5B polymerase, with other key anti-HCV agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy of this compound and Alternative Anti-HCV Agents

The in vitro and clinical efficacy of this compound (also known as VCH-759) is compared against other direct-acting antivirals (DAAs) targeting different components of the HCV replication machinery. The tables below summarize key performance indicators, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies. It is important to note that direct head-to-head comparative studies for all listed compounds in the same assay are limited; therefore, data is presented with available context.

Table 1: In Vitro Anti-HCV Activity of NS5B Polymerase Inhibitors
CompoundClassHCV GenotypeAssayEC50 / IC50Source
This compound (VCH-759) Non-Nucleoside NS5B Inhibitor1a/1bReplicon AssaySub-micromolar IC50[1]
SofosbuvirNucleoside NS5B Inhibitor1aReplicon Assay32 nM (mean)[2]
1bReplicon Assay130 nM (mean)[2]
2aReplicon Assay32 nM (mean)[2]
4Replicon Assay130 nM (mean)[2]
DasabuvirNon-Nucleoside NS5B Inhibitor1aReplicon Assay0.6 nM (median)[3]
1bReplicon Assay0.3 nM (median)[3]
Table 2: In Vitro Anti-HCV Activity of Other DAA Classes
CompoundClassHCV GenotypeAssayEC50 / IC50Source
SimeprevirNS3/4A Protease Inhibitor1a, 1b, 2, 4, 5, 6Enzyme Assay<13 nM (IC50)[4]
3Enzyme Assay37 nM (IC50)[4]
LedipasvirNS5A Inhibitor1aReplicon Assay0.031 nM[5]
1bReplicon Assay0.004 nM[5]
4Replicon Assay0.39 nM[5]
Table 3: Clinical Efficacy of this compound (VCH-759) Monotherapy
Dose RegimenMean Maximal Decrease in HCV RNA (log10 IU/mL)Source
400 mg t.i.d.1.97[1]
800 mg b.i.d.2.30[1]
800 mg t.i.d.2.46[1]

Experimental Protocols

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).

Principle: Huh-7 human hepatoma cells are transfected with a subgenomic HCV RNA replicon. This replicon contains the HCV non-structural proteins (including NS5B polymerase) necessary for RNA replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive in the presence of the selection agent is proportional to the rate of HCV RNA replication.

Detailed Methodology:

  • Cell Culture: Huh-7 cells, or highly permissive sub-clones like Huh-7.5 or Huh7-Lunet, are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

  • Replicon RNA Transcription: A plasmid containing the HCV replicon construct downstream of a T7 promoter is linearized. In vitro transcription is then performed using a T7 RNA polymerase kit to generate replicon RNA.

  • Transfection: Huh-7 cells are harvested and electroporated with the in vitro transcribed replicon RNA.

  • Compound Treatment: Transfected cells are seeded into 96-well plates. The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

    • qRT-PCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.

HCV NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.

Objective: To determine the concentration of a compound required to inhibit the activity of the NS5B polymerase by 50% (IC50).

Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand by the recombinant NS5B polymerase using a synthetic RNA template.

Detailed Methodology:

  • Reagents:

    • Purified recombinant HCV NS5B polymerase.

    • RNA template (e.g., a homopolymeric template like poly(C) with a complementary oligo(G) primer, or a heteropolymeric template).

    • A mixture of unlabeled NTPs (ATP, CTP, GTP, UTP).

    • A radiolabeled or biotin-labeled NTP (e.g., [α-33P]GTP or Biotin-UTP).

    • Assay buffer containing MgCl2 or MnCl2, DTT, and a buffering agent (e.g., HEPES).

    • Test compound serially diluted in DMSO.

  • Reaction Setup: The reaction is typically performed in a 96-well plate. The NS5B enzyme is pre-incubated with the test compound for a defined period.

  • Initiation of Polymerization: The reaction is initiated by adding the RNA template/primer and the NTP mixture.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

  • Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized RNA product is then captured and quantified:

    • Radiolabel Detection: The reaction products are captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Non-Radioactive Detection: If a biotin-labeled NTP is used, the product is captured on a streptavidin-coated plate, and the amount of incorporated biotin (B1667282) is detected using a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a colorimetric or chemiluminescent substrate.

  • Data Analysis: The percentage of inhibition of NS5B polymerase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HCV Replication Cycle and Targets of Direct-Acting Antivirals

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_drugs Drug Targets Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication (Membranous Web) Translation->Replication NS Proteins Assembly Virion Assembly Translation->Assembly Structural Proteins NS3_4A NS3/4A Protease Replication->Assembly New Viral RNA NS5A NS5A NS5B NS5B Polymerase Release Release Assembly->Release New Virions

Caption: Overview of the HCV life cycle and the targets of different classes of direct-acting antivirals.

Mechanism of Action of NS5B Polymerase Inhibitors

NS5B_Inhibition cluster_ni Nucleoside/tide Inhibitors (NIs) e.g., Sofosbuvir cluster_nni Non-Nucleoside Inhibitors (NNIs) e.g., this compound, Dasabuvir NI Sofosbuvir (Prodrug) Intracellular Metabolism Active Triphosphate Form NI_Action Incorporation into nascent RNA chain Chain_Termination Chain Termination NI_Action->Chain_Termination NS5B HCV NS5B Polymerase NI_Action->NS5B NNI This compound / Dasabuvir NNI_Action Binds to allosteric site on NS5B Conformational_Change Conformational Change of NS5B NNI_Action->Conformational_Change NNI_Action->NS5B Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes

Caption: Distinct mechanisms of action for nucleoside/tide and non-nucleoside inhibitors of HCV NS5B polymerase.

Experimental Workflow for HCV Replicon Assay

Replicon_Workflow start Start transfect Transfect Huh-7 cells with HCV replicon RNA start->transfect seed Seed transfected cells into 96-well plates transfect->seed treat Add serial dilutions of test compound seed->treat incubate Incubate for 48-72 hours treat->incubate quantify Quantify HCV replication (Luciferase or qRT-PCR) incubate->quantify analyze Analyze data and determine EC50 quantify->analyze end End analyze->end

References

Navigating the Identity of VCH-286: A Challenge in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of VCH-286 against established protease inhibitors, as requested for an audience of researchers, scientists, and drug development professionals, cannot be completed at this time. Extensive research into scientific and clinical databases has not yielded any information on a compound designated as "this compound."

Initial investigations have, however, identified several similarly named compounds currently under investigation for various therapeutic applications. These include FHD-286, C286 (also known as KCL-286), and GSK2556286. Crucially, none of these molecules are classified as protease inhibitors, which fundamentally precludes a direct comparative analysis based on mechanism of action, efficacy, and resistance profiles as initially outlined.

Distinct Mechanisms of Action

The identified compounds operate through signaling pathways entirely different from those of protease inhibitors. A summary of their mechanisms is as follows:

  • FHD-286: This compound is a potent, selective, and orally bioavailable allosteric dual inhibitor of the Brahma homologue (BRM) and Brahma-related gene 1 (BRG1) ATPase activity.[1][2] It is being investigated for the treatment of SWI/SNF dependent cancers, such as metastatic uveal melanoma and acute myeloid leukemia (AML).[1][2] Development for metastatic uveal melanoma monotherapy has been discontinued, though trials in combination with other agents for AML are planned.[1]

  • C286/KCL-286: Identified as a first-in-class orally available retinoic acid receptor β (RARβ) agonist, this molecule is being developed for the treatment of spinal cord injuries.[3][4][5][6] Its mechanism involves the activation of transcriptional pathways that promote axonal regeneration.[5]

  • GSK2556286: This is a novel antitubercular drug candidate that functions by inhibiting cholesterol catabolism in Mycobacterium tuberculosis.[7][8][9][10] It acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c, leading to increased intracellular cAMP levels.[7][9]

The distinct biological targets and pathways of these molecules are illustrated below.

Distinct_Mechanisms_of_Action cluster_FHD286 FHD-286 Pathway cluster_C286 C286/KCL-286 Pathway cluster_GSK286 GSK2556286 Pathway FHD286 FHD-286 BRG1_BRM BRG1/BRM ATPase FHD286->BRG1_BRM Inhibits BAF BAF Chromatin Remodeling Complex Transcription Altered Gene Transcription BAF->Transcription BRG1_BRM->BAF Cancer Inhibition of Cancer Cell Growth Transcription->Cancer C286 C286 / KCL-286 RARB RARβ Receptor C286->RARB Activates RARE Retinoic Acid Response Element RARB->RARE Gene_Expression Axon Growth Gene Expression RARE->Gene_Expression Regeneration Neuronal Regeneration Gene_Expression->Regeneration GSK286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP Increased cAMP Levels Rv1625c->cAMP Cholesterol_Catabolism Inhibition of Cholesterol Catabolism cAMP->Cholesterol_Catabolism Mtb Inhibition of M. tuberculosis Growth Cholesterol_Catabolism->Mtb

Caption: Mechanisms of action for FHD-286, C286/KCL-286, and GSK2556286.

Conclusion: Awaiting Clarification

Given that "this compound" does not correspond to a known protease inhibitor, a direct comparative analysis as requested is not feasible. The identified compounds with similar names belong to different drug classes with distinct therapeutic targets and mechanisms of action.

To proceed with a meaningful comparative analysis, clarification on the precise identity of "this compound" is required. Should "this compound" be a different compound that is indeed a protease inhibitor, or if the interest lies in a comparative analysis of one of the aforementioned molecules against a relevant therapeutic class, this request can be revisited with the appropriate scientific context. Without this clarification, providing a scientifically sound and objective comparison guide is not possible.

References

Navigating the Landscape of HCV Resistance: A Comparative Guide to Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations for information on the cross-resistance profile of VCH-286 with other direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) did not yield any results. The available scientific literature primarily identifies this compound as an investigational CCR5 inhibitor for HIV-1, not as a therapeutic agent for HCV. Therefore, a direct comparative analysis of this compound cross-resistance with HCV DAAs cannot be provided.

This guide instead offers a comprehensive comparison of cross-resistance profiles among the established classes of HCV DAAs: NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. Understanding these cross-resistance patterns is crucial for the development of effective combination therapies and for managing treatment-experienced patients.

Cross-Resistance Among HCV DAA Classes

A critical finding in the study of HCV resistance is that resistance-associated substitutions (RASs) selected by one class of DAA generally do not confer resistance to other DAA classes. For instance, variants with RASs in the NS5A protein remain fully sensitive to NS3/4A protease inhibitors and NS5B polymerase inhibitors[1]. This principle forms the foundation of combination therapy for HCV, which has proven highly effective.

However, significant cross-resistance is frequently observed among drugs within the same class. The following sections provide a detailed breakdown of these within-class cross-resistance profiles.

Data Presentation: Quantitative Analysis of Cross-Resistance

The following tables summarize the fold-change in 50% effective concentration (EC50) conferred by common RASs against various DAAs within the same class. The data is primarily for HCV genotype 1a and 1b, which are the most extensively studied. An EC50 fold-change greater than 2.5 is generally considered indicative of resistance[1].

NS3/4A Protease Inhibitors

Mutations at amino acid positions R155, A156, and D168 of the NS3 protease are major sites of resistance to many protease inhibitors[2].

RAS (Genotype 1a)Grazoprevir (Fold-Change in EC50)Simeprevir (Fold-Change in EC50)Glecaprevir (B607649) (Fold-Change in EC50)Voxilaprevir (Fold-Change in EC50)
D168A/V >100>100>30 (for D168F/Y)N/A
A156T/V N/A>100>100N/A
R155K Low>100LowN/A
Q80K No significant impactLowNo significant impactN/A
NS5A Inhibitors

NS5A inhibitors are highly potent, but resistance can emerge at several positions, with significant cross-resistance observed across the class. Substitutions at positions M28, Q30, L31, and Y93 are particularly noteworthy[3].

RAS (Genotype 1a)Daclatasvir (Fold-Change in EC50)Ledipasvir (Fold-Change in EC50)Velpatasvir (Fold-Change in EC50)Pibrentasvir (Fold-Change in EC50)Elbasvir (Fold-Change in EC50)
M28V <2.5N/ANo significant impact<2.5>5
Q30R/H >100>100N/AN/A>100
L31M/V >100>100N/AN/A>100
Y93H/N >100>100>100<10>100
NS5B Polymerase Inhibitors

The NS5B polymerase inhibitors are categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

Nucleoside/Nucleotide Inhibitors (NIs): Sofosbuvir (B1194449) is the leading drug in this class and has a high barrier to resistance. The S282T substitution is the primary RAS associated with sofosbuvir, conferring a modest 3 to 10-fold increase in EC50[4][5]. This substitution significantly impairs viral fitness, and resistance is rarely observed in clinical practice[6][7].

Non-Nucleoside Inhibitors (NNIs): NNIs bind to distinct allosteric sites on the NS5B polymerase. Cross-resistance between different NNI binding sites is generally not observed. However, mutations within a specific binding site can confer resistance to multiple NNIs that target that site. For example, the P495L substitution can lead to a significant reduction in sensitivity to certain NNIs[8].

Experimental Protocols: In Vitro HCV Replicon Assay for Resistance Analysis

The determination of antiviral potency and resistance profiles is predominantly conducted using in vitro HCV replicon assays. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

Key Steps in the HCV Replicon Assay:
  • Cell Culture and Replicon Transfection:

    • Huh-7 cells are cultured in appropriate media.

    • In vitro transcribed HCV replicon RNA, which often contains a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase), is introduced into the cells via electroporation or lipid-based transfection methods[9].

  • Selection of Stable Replicon Cell Lines:

    • Following transfection, cells are cultured in the presence of a selection agent (e.g., G418). Only cells that successfully replicate the HCV replicon and express the selectable marker will survive[10].

  • Site-Directed Mutagenesis:

    • To study the effect of specific RASs, the desired mutations are introduced into the wild-type replicon plasmid using site-directed mutagenesis techniques.

  • Antiviral Compound Treatment:

    • Stable replicon cells (either wild-type or containing specific RASs) are seeded into multi-well plates.

    • The cells are then treated with serial dilutions of the DAA being tested. A vehicle-only control (e.g., DMSO) is also included.

  • Quantification of HCV Replication:

    • After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified.

    • If a luciferase reporter is used, the luminescence signal is measured, which correlates with the level of replicon replication.

    • Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.

  • Data Analysis and EC50 Determination:

    • The data is plotted as the percentage of replication inhibition versus the drug concentration.

    • A dose-response curve is generated, and the EC50 value (the concentration of the drug that inhibits 50% of HCV replication) is calculated.

    • The fold-change in resistance for a specific RAS is determined by dividing the EC50 value obtained for the mutant replicon by the EC50 value for the wild-type replicon.

Mandatory Visualization

Experimental_Workflow_for_HCV_Cross_Resistance_Study cluster_plasmid Plasmid Preparation cluster_transfection Cell Culture & Transfection cluster_assay Replicon Assay cluster_analysis Data Analysis WT_Plasmid Wild-Type (WT) HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_Plasmid->Mutagenesis Introduce Mutation Transcription_WT In Vitro Transcription WT_Plasmid->Transcription_WT RAS_Plasmid RAS-Containing HCV Replicon Plasmid Mutagenesis->RAS_Plasmid Transcription_RAS In Vitro Transcription RAS_Plasmid->Transcription_RAS Transfection_WT Transfection Transcription_WT->Transfection_WT Transfection_RAS Transfection Transcription_RAS->Transfection_RAS Huh7 Huh-7 Cells Huh7->Transfection_WT Huh7->Transfection_RAS WT_Cells WT Replicon Cells Transfection_WT->WT_Cells G418 Selection RAS_Cells RAS Replicon Cells Transfection_RAS->RAS_Cells G418 Selection DAA_Treatment DAA Treatment (Serial Dilutions) WT_Cells->DAA_Treatment RAS_Cells->DAA_Treatment Quantification Quantify Replication (e.g., Luciferase Assay) DAA_Treatment->Quantification EC50_WT Calculate EC50 (WT) Quantification->EC50_WT EC50_RAS Calculate EC50 (RAS) Quantification->EC50_RAS Fold_Change Calculate Fold-Change in Resistance EC50_WT->Fold_Change EC50_RAS->Fold_Change

Caption: Workflow of an in vitro HCV replicon assay to determine cross-resistance.

References

Head-to-head comparison of VCH-286 and sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

A Note on VCH-286: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated as this compound for the treatment of Hepatitis C. It is possible that this is an internal development name, a typographical error, or a misunderstanding. Given the context of Hepatitis C treatment and the request for comparison with sofosbuvir (B1194449), this guide will provide a detailed head-to-head comparison between sofosbuvir and velpatasvir (B611656) , another key direct-acting antiviral agent against the Hepatitis C virus (HCV). Velpatasvir is frequently co-formulated with sofosbuvir in leading HCV treatment regimens.

Introduction

The landscape of chronic Hepatitis C virus (HCV) infection treatment has been revolutionized by the advent of direct-acting antiviral agents (DAAs). These therapies have significantly improved sustained virologic response (SVR) rates, shortened treatment durations, and enhanced safety profiles compared to older interferon-based regimens. This guide provides a detailed, data-driven comparison of two pivotal DAAs: sofosbuvir, a nucleotide analog inhibitor of the HCV NS5B polymerase, and velpatasvir, a potent inhibitor of the HCV NS5A protein.

Mechanism of Action

Sofosbuvir and velpatasvir target different nonstructural proteins that are essential for the replication of the Hepatitis C virus.[1]

Sofosbuvir is a prodrug that, once inside a hepatocyte, is metabolized to its active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase.[3] The incorporation of GS-461203 acts as a chain terminator, thereby halting viral replication.[3]

Velpatasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein that is crucial for both viral RNA replication and the assembly of new virions.[4][5] Although NS5A has no enzymatic function, its inhibition disrupts the formation of the viral replication complex and subsequent stages of the viral lifecycle.[3][5]

dot

HCV_DAA_Mechanisms cluster_sofosbuvir Sofosbuvir (NS5B Inhibitor) cluster_velpatasvir Velpatasvir (NS5A Inhibitor) Sofosbuvir Sofosbuvir GS-461203 (Active Triphosphate) GS-461203 (Active Triphosphate) Sofosbuvir->GS-461203 (Active Triphosphate) Intracellular Metabolism HCV RNA Replication HCV RNA Replication GS-461203 (Active Triphosphate)->HCV RNA Replication Incorporation by NS5B Polymerase Chain Termination Chain Termination HCV RNA Replication->Chain Termination Results in NS5B Polymerase NS5B Polymerase NS5B Polymerase->HCV RNA Replication Velpatasvir Velpatasvir NS5A Protein NS5A Protein Velpatasvir->NS5A Protein Binds to Replication Complex Formation Replication Complex Formation NS5A Protein->Replication Complex Formation Inhibits Virion Assembly Virion Assembly NS5A Protein->Virion Assembly Inhibits

Caption: Mechanisms of Action for Sofosbuvir and Velpatasvir.

Comparative Efficacy

Both sofosbuvir and velpatasvir exhibit potent antiviral activity across all major HCV genotypes.[1] In clinical practice, they are most commonly used in combination, often as a fixed-dose tablet (sofosbuvir/velpatasvir). The efficacy of this combination is exceptionally high.

Clinical Trial (Regimen)HCV Genotype(s)Patient PopulationSVR12 RateCitation(s)
ASTRAL-1 (Sofosbuvir/Velpatasvir for 12 weeks)1, 2, 4, 5, 6Treatment-naïve and treatment-experienced, with and without compensated cirrhosis99%[6]
ASTRAL-2 (Sofosbuvir/Velpatasvir for 12 weeks vs. Sofosbuvir + Ribavirin for 12 weeks)2Treatment-naïve and treatment-experienced, with and without compensated cirrhosis99% (Sofosbuvir/Velpatasvir)[7]
ASTRAL-3 (Sofosbuvir/Velpatasvir for 12 weeks vs. Sofosbuvir + Ribavirin for 24 weeks)3Treatment-naïve and treatment-experienced, with and without compensated cirrhosis95% (Sofosbuvir/Velpatasvir)[7]
ASTRAL-4 (Sofosbuvir/Velpatasvir +/- Ribavirin for 12 or 24 weeks)1-6Decompensated cirrhosis (Child-Pugh B)94% (Sofosbuvir/Velpatasvir + Ribavirin for 12 weeks)[8]
Asian Phase 3 Trial (Sofosbuvir/Velpatasvir for 12 weeks)1-6Asian patients, with and without cirrhosis96%[9]

SVR12: Sustained Virologic Response 12 weeks after completion of therapy, considered a virologic cure.

Resistance Profiles

Drug resistance is a key consideration in antiviral therapy. Resistance-associated substitutions (RASs) can diminish the efficacy of DAAs.

Sofosbuvir has a high barrier to resistance. The primary RAS associated with sofosbuvir is the S282T substitution in the NS5B polymerase. However, this substitution is rarely observed in clinical settings and often results in reduced viral fitness.[10]

Velpatasvir targets the NS5A protein, and a number of RASs in this region can confer resistance. Key NS5A RASs include those at positions 28, 30, 31, and 93.[11] The Y93H substitution, in particular, can confer a high level of resistance to velpatasvir, especially in patients with HCV genotype 3.[12] Despite the presence of baseline NS5A RASs, the combination of sofosbuvir/velpatasvir maintains high efficacy in most patient populations.[10]

FeatureSofosbuvirVelpatasvir
Target NS5B PolymeraseNS5A Protein
Primary RAS S282TM28G, A92K, Y93H/N/R/W (Genotype 1a); Y93H (Genotype 3)
Barrier to Resistance HighLower than sofosbuvir, but potent in combination
Clinical Impact of RASs Minimal in combination therapyCan reduce efficacy in certain populations (e.g., Genotype 3 with Y93H), though often overcome by combination with sofosbuvir.[12]

Pharmacokinetics

The pharmacokinetic properties of sofosbuvir and velpatasvir allow for convenient once-daily dosing.

ParameterSofosbuvirVelpatasvir
Bioavailability ~60-65%25-30%
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour (sofosbuvir); 2-4 hours (GS-331007 metabolite)~3 hours
Plasma Protein Binding 61-65%>99.5%
Metabolism Intracellularly to active triphosphate GS-461203 and subsequently to the inactive metabolite GS-331007.Primarily by CYP2B6, CYP2C8, and CYP3A4.[13]
Elimination Half-life ~0.4 hours (sofosbuvir); ~27 hours (GS-331007)~15 hours
Primary Route of Excretion Urine (as GS-331007)Feces (>94%)

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The in vitro antiviral activity of HCV inhibitors is typically determined using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

dot

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicons Start->Cell_Seeding Compound_Addition Add serial dilutions of sofosbuvir and velpatasvir Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis RNA_Quantification Quantify HCV RNA levels (e.g., via RT-qPCR) Lysis->RNA_Quantification Data_Analysis Calculate EC50 values RNA_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an HCV Replicon Assay.

Methodology:

  • Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic or full-length HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene (e.g., luciferase) to facilitate the quantification of replication.

  • Compound Preparation: Sofosbuvir and velpatasvir are serially diluted to a range of concentrations.

  • Treatment: The cultured replicon cells are treated with the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compounds to occur.

  • Quantification of HCV Replication: Following incubation, the level of HCV RNA replication is measured. If a luciferase reporter is used, cell lysates are assayed for luciferase activity. Alternatively, total RNA can be extracted, and HCV RNA levels quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

  • Data Analysis: The concentration of the drug that inhibits 50% of viral replication (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Both sofosbuvir and velpatasvir are highly potent direct-acting antiviral agents that have fundamentally changed the management of chronic Hepatitis C. Sofosbuvir, with its high barrier to resistance, serves as the backbone of many pangenotypic regimens.[14] Velpatasvir provides potent, pangenotypic activity against the essential NS5A protein.[15] While each agent is a powerful antiviral in its own right, their complementary mechanisms of action and resistance profiles make their combination a highly effective and well-tolerated treatment for patients with HCV infection across all major genotypes and in various stages of liver disease.[16]

References

Benchmarking in Hepatitis C: A Comparative Guide to Current Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "VCH-286" is not a publicly recognized designation for a Hepatitis C (HCV) therapeutic. This guide therefore provides a comparative analysis of the current standard-of-care treatments for HCV, designed for an audience of researchers, scientists, and drug development professionals.

The landscape of Hepatitis C treatment has been fundamentally reshaped by the introduction of Direct-Acting Antivirals (DAAs). These oral medications have led to cure rates exceeding 95%, a significant improvement over older interferon-based regimens.[1][2] A cure, defined as a sustained virologic response (SVR) where the virus is undetectable in the blood 12 weeks after treatment completion, is now an achievable goal for most patients.[1][3] The primary aim of these therapies is to eradicate the virus, thereby halting the progression to severe liver diseases like cirrhosis and hepatocellular carcinoma.[2]

Current clinical guidelines advocate for the use of pangenotypic DAA regimens, which are effective against all major HCV genotypes.[4]

Comparative Efficacy of Leading HCV Regimens

The following table summarizes the performance of prominent DAA combinations in clinical trials. The key measure of success is the SVR12 rate.

Drug RegimenMechanism of ActionTreatment DurationSustained Virologic Response (SVR12) RateApplicable Genotypes
Sofosbuvir/Velpatasvir NS5B Polymerase Inhibitor / NS5A Inhibitor12 weeks>95%Pangenotypic
Glecaprevir/Pibrentasvir NS3/4A Protease Inhibitor / NS5A Inhibitor8-12 weeks>95%Pangenotypic
Ledipasvir/Sofosbuvir NS5A Inhibitor / NS5B Polymerase Inhibitor8-12 weeks~95-100%Genotypes 1, 4, 5, 6
Sofosbuvir/Velpatasvir/Voxilaprevir NS5B Polymerase Inhibitor / NS5A Inhibitor / NS3/4A Protease Inhibitor12 weeks>95%Pangenotypic (primarily for treatment-experienced patients)
Note: Efficacy may differ based on factors such as prior treatment history and the presence of cirrhosis.[3][5]

Experimental Protocols in HCV Drug Development

The assessment of new HCV therapies follows a rigorous pathway of preclinical and clinical evaluation.

In Vitro Antiviral Activity: The Replicon Assay
  • Objective: To quantify the ability of a drug candidate to inhibit HCV RNA replication within liver cells.

  • Methodology:

    • Hepatoma cell lines (e.g., Huh-7) are genetically modified to contain an HCV replicon, a segment of the viral genome that can replicate independently. This replicon often includes a reporter gene, such as luciferase, for ease of measurement.

    • These cells are then exposed to varying concentrations of the investigational drug.

    • Following an incubation period of 48 to 72 hours, the extent of HCV replication is measured, either through the activity of the reporter gene or by quantifying HCV RNA levels via real-time RT-PCR.

    • The data is used to calculate the 50% effective concentration (EC50), which is the drug concentration required to reduce HCV replication by half.

Resistance Profiling
  • Objective: To identify viral mutations that reduce the effectiveness of an antiviral drug.

  • Methodology:

    • In Vitro Selection: HCV replicon cells are cultured with gradually increasing concentrations of the drug over time to select for drug-resistant variants.

    • Genotypic Analysis: The genetic sequence of the viral RNA from the resistant replicon colonies is analyzed to pinpoint mutations in the drug's target protein.

    • Phenotypic Confirmation: These identified mutations are then engineered into a wild-type replicon. The susceptibility of these mutant replicons to the drug is re-tested to confirm the degree of resistance conferred by the mutation.

Phase 3 Clinical Trial Design
  • Objective: To confirm the efficacy and safety of an investigational drug in a large, diverse patient population.

  • Methodology:

    • Patient Enrollment: A large group of individuals with chronic HCV is recruited, with specific criteria for genotype, treatment history, and liver disease stage.

    • Study Design: Participants are typically assigned to receive the investigational drug regimen in an open-label study design.

    • Treatment and Monitoring: Patients are administered the drug for a defined period (e.g., 8 or 12 weeks). HCV RNA levels are monitored at baseline, during treatment, at the end of treatment, and for 12 to 24 weeks post-treatment.

    • Primary Endpoint: The main measure of success is the SVR12 rate.

    • Safety Assessment: A thorough collection of all adverse events is maintained throughout the trial.

Visualized Pathways and Processes

HCV Lifecycle and DAA Mechanisms of Action

This diagram illustrates the key stages of the Hepatitis C virus lifecycle within a hepatocyte and highlights the targets of the main classes of Direct-Acting Antivirals.

HCV_Lifecycle cluster_cell Hepatocyte cluster_daa DAA Targets Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Viral RNA released Replication 3. RNA Replication Translation->Replication Polyprotein processed into viral proteins (NS3/4A, NS5A, NS5B) Assembly 4. Assembly Replication->Assembly New viral RNA Release 5. Release Assembly->Release New virions HCV_out Released HCV Virions Release->HCV_out Protease_I NS3/4A Protease Inhibitors Protease_I->Translation Inhibit polyprotein processing NS5A_I NS5A Inhibitors NS5A_I->Replication Inhibit replication complex formation Polymerase_I NS5B Polymerase Inhibitors Polymerase_I->Replication Inhibit RNA synthesis HCV HCV Virion HCV->Entry

Caption: HCV Lifecycle and DAA Intervention Points.

Workflow for In Vitro Antiviral Potency Testing

This diagram outlines the standard procedure for assessing the in vitro potency of a potential HCV drug.

Antiviral_Workflow start Start cell_culture Culture HCV Replicon Cells start->cell_culture drug_treatment Treat cells with serial dilutions of drug candidate cell_culture->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation quantification Quantify HCV Replication (e.g., Luciferase Assay or RT-qPCR) incubation->quantification data_analysis Analyze data and calculate EC50 quantification->data_analysis end End data_analysis->end

Caption: In Vitro Antiviral Potency Assay Workflow.

References

An In Vitro Comparison of First-Generation HCV NS3/4A Protease Inhibitors: Boceprevir and Telaprevir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for an audience of researchers, scientists, and drug development professionals. It provides a comparative overview of the in vitro characteristics of boceprevir (B1684563) and telaprevir (B1684684), two early-generation inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The information presented is based on available scientific literature and is for informational and research purposes only. It should be noted that the initial query for a comparison with "VCH-286" was determined to be based on a misidentification; this compound is an HIV-1 CCR5 inhibitor and not a relevant comparator to the HCV protease inhibitor boceprevir. This guide therefore compares boceprevir with its contemporary, telaprevir.

Introduction

Boceprevir (formerly SCH 503034) and telaprevir (formerly VX-950) were among the first direct-acting antiviral agents (DAAs) approved for the treatment of chronic HCV genotype 1 infection, representing a significant milestone in antiviral therapy. Both molecules are peptidomimetic inhibitors that target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] This guide provides an in vitro comparison of their biochemical and cellular activities, supported by experimental data and detailed methodologies.

Mechanism of Action

Both boceprevir and telaprevir function by inhibiting the enzymatic activity of the HCV NS3/4A serine protease.[1] This viral enzyme is a heterodimeric complex composed of the NS3 protease domain and its NS4A cofactor.[2] The NS3/4A protease is responsible for the post-translational cleavage of the HCV polyprotein at four specific sites, which is a critical step in the maturation of non-structural proteins required for the formation of the viral replication complex.[2][3]

Boceprevir and telaprevir are classified as reversible, covalent inhibitors.[2] They feature an α-ketoamide electrophilic warhead that forms a covalent adduct with the catalytic serine residue (Ser-139) in the NS3 protease active site.[2] This interaction mimics the transition state of peptide bond cleavage, thereby blocking substrate access and inhibiting the protease's function.[2]

HCV_Protease_Inhibition cluster_0 HCV Life Cycle cluster_1 Inhibitor Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Serine Protease Polyprotein->NS3_4A Target of Cleavage Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex Assembly New_Virus New HCV Virions Replication_Complex->New_Virus Replication & Assembly Inhibited_Complex Inhibited NS3/4A-Inhibitor Complex Inhibitors Boceprevir / Telaprevir Inhibitors->Polyprotein Inhibitors->NS3_4A Covalent Binding

Figure 1: Mechanism of action of NS3/4A protease inhibitors.

Quantitative In Vitro Performance

The in vitro potency of boceprevir and telaprevir has been evaluated using both biochemical (enzymatic) and cell-based (replicon) assays. The following tables summarize key quantitative data from these studies.

Table 1: Enzymatic Inhibition of HCV NS3/4A Protease
CompoundTarget EnzymeInhibition Constant (Ki)50% Inhibitory Concentration (IC50)Reference(s)
BoceprevirHCV Genotypes 1-610 - 104 nM258 µM[4]
TelaprevirHCV Genotype 1Not specified in searches10 nM, 130 µM[4]

Note: The µM values are from a single study and may reflect different assay conditions compared to other reported nanomolar-range potencies.

Table 2: Antiviral Activity in HCV Replicon Cells
CompoundReplicon Genotype50% Effective Concentration (EC50)Reference(s)
BoceprevirGenotypes 1, 2, 5200 - 400 nM[4]
TelaprevirGenotype 1bNot specified in searches

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are representative protocols for the key assays used to characterize boceprevir and telaprevir.

HCV NS3/4A Protease Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant HCV NS3/4A protease. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this increase in fluorescence.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b).

    • FRET peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(A2pr(Dnp))PP-NH2).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.

    • Test compounds (Boceprevir, Telaprevir) dissolved in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. b. Add 25 µL of the diluted compounds or DMSO (vehicle control) to the assay wells. c. Add 25 µL of the NS3/4A enzyme solution (final concentration ~5 nM) to each well. d. Incubate the plate at 30°C for 10 minutes to allow for enzyme-inhibitor binding. e. Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~100 nM). f. Immediately monitor the increase in fluorescence (Excitation: 355 nm, Emission: 500 nm) over 30 minutes at 30°C. g. Calculate the rate of reaction for each well. h. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Enzymatic_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Inhibitors in DMSO start->prep_compounds add_compounds Add Inhibitors to 384-well Plate prep_compounds->add_compounds add_enzyme Add NS3/4A Protease add_compounds->add_enzyme incubate Incubate (30°C, 10 min) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read_plate Monitor Fluorescence (Ex: 355nm, Em: 500nm) add_substrate->read_plate calculate Calculate Reaction Rates & % Inhibition read_plate->calculate end Determine IC50 calculate->end

Figure 2: Workflow for an HCV NS3/4A enzymatic FRET assay.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Principle: HCV replicon cells are engineered to contain a subgenomic HCV RNA that can replicate autonomously.[4] This RNA often includes a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication. A decrease in the reporter signal in the presence of the compound indicates inhibition of HCV replication.

Detailed Methodology:

  • Reagents and Materials:

    • HCV subgenomic replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter).

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

    • Assay medium (as above, but without G418).

    • Test compounds (Boceprevir, Telaprevir) dissolved in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • Luminometer.

  • Procedure: a. Seed the HCV replicon cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours. b. Prepare serial dilutions of the test compounds in assay medium, ensuring the final DMSO concentration is non-toxic (e.g., <0.5%). c. Remove the existing medium from the cells and add the medium containing the diluted compounds or vehicle control. d. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. e. After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer. f. In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTT) to determine the compound's cytotoxicity (CC50). g. Determine the EC50 value by plotting the percentage of replication inhibition (normalized to vehicle controls) against the compound concentration.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h prep_compounds Prepare Serial Dilutions of Inhibitors in Medium incubate_24h->prep_compounds add_compounds Add Inhibitors to Cells prep_compounds->add_compounds incubate_72h Incubate (48-72h) add_compounds->incubate_72h measure_luciferase Measure Luciferase Activity (Replication) incubate_72h->measure_luciferase measure_viability Measure Cell Viability (Cytotoxicity) incubate_72h->measure_viability end Determine EC50 & CC50 measure_luciferase->end measure_viability->end

Figure 3: Workflow for an HCV replicon luciferase assay.

Summary and Conclusion

Boceprevir and telaprevir are both potent in vitro inhibitors of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Their mechanism of action involves the formation of a reversible covalent bond with the active site serine of the protease. In vitro studies, including enzymatic and cell-based replicon assays, have been instrumental in characterizing their antiviral activity and guiding their clinical development. While both drugs represented a major therapeutic advance, the data suggests potential differences in their in vitro potency, which, along with their distinct pharmacokinetic and safety profiles, influenced their clinical application. This comparative guide provides a foundational understanding of the in vitro properties of these first-generation HCV protease inhibitors for researchers in the field of antiviral drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VCH-286

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like VCH-286 are paramount to ensuring laboratory safety and experimental integrity. This compound is a C-C chemokine receptor 5 (CCR5) antagonist investigated for its potential in treating HIV infections. Due to its nature as a biologically active small molecule, it requires careful handling and disposal. This document provides essential safety and logistical information for the proper disposal of this compound, based on established best practices for laboratory chemical waste.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

Ventilation: To minimize the risk of inhalation, it is crucial to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with a copious amount of water for at least 15 minutes and seek prompt medical attention.

Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled. If accidental ingestion occurs, seek immediate medical attention.

Quantitative Data Summary for Handling Small Molecule Inhibitors

The following table summarizes key handling and safety parameters for a representative potent small molecule inhibitor, providing a framework for the safe management of compounds like this compound.

ParameterGuidelineRationale
Occupational Exposure Limit (OEL) Assume a low OEL (e.g., <10 µg/m³) in the absence of specific data.Potent biological activity necessitates minimizing exposure.
Solubility Often soluble in organic solvents like DMSO and ethanol (B145695); sparingly soluble in aqueous buffers.Informs choice of decontamination solvents and spill response.
Storage Temperature Typically -20°C for long-term stability.Preserves compound integrity and prevents degradation.
Waste Category Treat as hazardous chemical waste.[1]Precautionary principle due to unknown environmental and health impacts.[1]

Experimental Protocol: Step-by-Step Disposal Plan

The disposal of this compound must comply with all applicable local, state, and federal regulations for chemical waste. The fundamental principle is to treat research compounds as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Maintain separate waste containers for solid and liquid waste.[2]

  • Containerization:

    • Use dedicated, chemically compatible, and clearly labeled waste containers.

    • The label must include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

    • Ensure containers are securely sealed when not in use to prevent spills and evaporation.[2]

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a designated, leak-proof container.

    • If organic solvents such as DMSO or ethanol were used, collect the waste in a container specifically designated for flammable organic waste.[1]

    • Crucially, do not dispose of solutions containing this compound down the drain. [2]

  • Solid Waste Disposal:

    • Place all solid materials contaminated with this compound into a designated solid waste container. This includes, but is not limited to:

      • Gloves

      • Weigh boats

      • Pipette tips

      • Paper towels

      • Other contaminated lab supplies[2]

  • Decontamination:

    • Decontaminate all surfaces and equipment that have been in contact with this compound.

    • Use an appropriate solvent (e.g., ethanol, isopropanol) for the initial cleaning, followed by a thorough wash with soap and water.

    • Dispose of all cleaning materials as solid chemical waste.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Follow all institutional procedures for waste pickup scheduling, documentation, and hand-off. It is imperative to contact your EHS department to determine if the waste is considered hazardous under specific regulations like the Resource Conservation and Recovery Act (RCRA).[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VCH286_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Use Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste fume_hood->generate_waste liquid_waste Liquid Waste (solutions, solvents) generate_waste->liquid_waste solid_waste Solid Waste (gloves, tips, etc.) generate_waste->solid_waste liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container solid_container Hazardous Solid Waste Container solid_waste->solid_container label_liquid Label Container liquid_container->label_liquid label_solid Label Container solid_container->label_solid store_waste Store Sealed Containers in Designated Area label_liquid->store_waste label_solid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。